3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
Description
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-10-9(6-14-13-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
InChI Key |
PBAYURCLRZOWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2CCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Characterization & Protocol for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
This guide is structured as a high-level technical monograph designed for pharmaceutical researchers. It prioritizes the generation of a reference standard for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole , a critical scaffold likely utilized in the synthesis of diarylheterocycle COX-2 inhibitors (structural analogs of Valdecoxib/Parecoxib).
Executive Summary & Molecular Identity
3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a highly reactive electrophilic intermediate. In drug discovery, this scaffold serves as a "warhead" for nucleophilic substitution, allowing the attachment of polar solubilizing groups or sulfonamide pharmacophores essential for COX-2 selectivity.
Unlike its 5-methyl analogs, the 3-chloromethyl moiety confers unique reactivity due to the inductive effect of the adjacent nitrogen in the isoxazole ring. Accurate characterization is critical, as the compound is prone to hydrolysis and dimerization if mishandled.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, THF; Sparingly soluble in MeOH; Insoluble in Water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Store under N₂ at -20°C |
| Key Reactivity | Sₙ2 Electrophile (Alkylating Agent) |
Synthetic Route & Mechanistic Insight
To ensure a high-purity reference standard free from radical halogenation byproducts (e.g., dichloromethyl impurities), the Deoxychlorination Protocol using Thionyl Chloride (SOCl₂) is the preferred method over radical chlorination of the methyl analog.
The Protocol: Alcohol-to-Chloride Conversion
This pathway utilizes 3-(hydroxymethyl)-4-(4-chlorophenyl)isoxazole as the precursor. The reaction proceeds via an intermediate chlorosulfite ester, which collapses via an Sₙi (Substitution Nucleophilic Internal) or Sₙ2 mechanism depending on the solvent, releasing SO₂ and HCl.
Reagents:
-
Precursor: 3-(Hydroxymethyl)-4-(4-chlorophenyl)isoxazole (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)
-
Catalyst: DMF (catalytic drops)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Critical Process Parameter (CPP): Temperature control (0°C to RT) is vital. Higher temperatures promote the formation of ether dimers.
Visualization: Synthesis Workflow
Caption: Step-wise deoxychlorination workflow ensuring high regioselectivity and removal of gaseous byproducts.
Analytical Characterization (The Core)
This section details the self-validating spectral signatures required to confirm identity and purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterochloroform) is required to prevent H-D exchange or solvolysis.
¹H NMR (400 MHz, CDCl₃) Assignment:
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Logic |
|---|---|---|---|---|
| 8.45 | Singlet (s) | 1H | H-5 (Isoxazole) | Most deshielded proton; confirms the isoxazole ring is intact. Absence suggests ring opening. |
| 7.45 - 7.35 | Multiplet (m) | 4H | Ar-H (Phenyl) | Typical AA'BB' system for para-substituted chlorophenyl. |
| 4.62 | Singlet (s) | 2H | -CH₂Cl | Key Identifier. A shift from ~4.8 ppm (Alcohol) to ~4.6 ppm indicates successful chlorination. |
¹³C NMR (100 MHz, CDCl₃) Key Peaks:
-
~160.0 ppm: C-3 (Isoxazole)
-
~155.0 ppm: C-5 (Isoxazole)
-
~36.5 ppm: -CH₂Cl (Distinctive aliphatic carbon attached to chlorine).
B. Mass Spectrometry (MS)
The chlorine isotope signature is the primary validation tool.
-
Method: LC-MS (ESI+)
-
Parent Ion: [M+H]⁺ = 228 (approx)
-
Isotope Pattern (Critical):
-
The molecule contains two chlorine atoms (one on the phenyl ring, one in the chloromethyl group).
-
M (228) : M+2 (230) : M+4 (232)
-
Theoretical Intensity Ratio: ~100 : 65 : 10 (9:6:1)
-
Failure Mode: If the ratio is 3:1 (M:M+2), only one chlorine is present (hydrolysis occurred).
-
C. Infrared Spectroscopy (FT-IR)
-
Absence of OH: Disappearance of the broad band at 3300–3400 cm⁻¹ (Alcohol precursor).
-
C-Cl Stretch: Appearance of strong bands in the 600–800 cm⁻¹ region.
-
C=N Stretch: Distinct band at ~1610 cm⁻¹ (Isoxazole ring).
Visualization: Analytical Logic Tree
Caption: Decision matrix for batch release. The isotope pattern (9:6:1) is the final gatekeeper.
Functional Reactivity & Applications
This molecule is a structural analog to intermediates used in the synthesis of Valdecoxib [1]. The chloromethyl group serves as the electrophilic site for coupling with sulfonamides or amines.
Standard Coupling Protocol:
-
Dissolve sulfonamide (e.g., 4-aminobenzenesulfonamide) in DMF.
-
Add Base (K₂CO₃ or NaH).
-
Add 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole dropwise at 0°C.
-
Note: The 4-chlorophenyl group at position 4 sterically influences the approach of the nucleophile, often requiring longer reaction times than unhindered alkyl halides.
Safety & Handling
-
Alkylating Agent: This compound is a potent alkylating agent (similar to benzyl chloride derivatives). It must be handled in a fume hood.
-
Lachrymator: Chloromethyl heterocycles are often severe eye irritants.
-
Decomposition: Releases HCl upon contact with moisture.
References
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777.
-
Waldo, J. P., & Larock, R. C. (2007).[1] "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry, 72(25), 9643–9647.
-
Sigma-Aldrich. "5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Safety Data Sheet." (Analogous safety data for halomethyl isoxazoles).
-
National Center for Biotechnology Information. "PubChem Compound Summary for Valdecoxib Intermediates."
Sources
Technical Guide: Spectral Characterization of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
This guide provides an in-depth technical analysis of the spectral characteristics of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (also referred to as isoxazole). It is designed for analytical chemists and synthetic researchers requiring rigorous structural verification of this specific scaffold, which often serves as a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive heterocycles.
Executive Summary
The regioselective synthesis and characterization of 3,4-disubstituted isoxazoles present unique challenges due to the propensity for 3,5-regioisomer formation during [3+2] cycloadditions. 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a high-value electrophilic intermediate. Its structural integrity is defined by the specific placement of the chloromethyl group at C3 and the
This guide details the diagnostic spectral fingerprints (NMR, IR, MS) required to unambiguously confirm this structure and distinguish it from its thermodynamic isomer, 5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole.
Chemical Profile & Structural Logic
| Property | Detail |
| IUPAC Name | 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole |
| Molecular Formula | |
| Molecular Weight | 228.07 g/mol |
| Key Functionality | Electrophilic allylic chloride (C3), Diaryl ether precursor |
| Regio-Marker | H-5 Proton : The most critical NMR handle for confirming 3,4-substitution. |
Structural Visualization
The following diagram illustrates the numbering scheme and key HMBC (Heteronuclear Multiple Bond Correlation) pathways used for structural assignment.
Caption: Structural connectivity and key diagnostic correlations. H-5 shows spatial proximity to the aryl ring in 3,4-disubstituted systems.
Mass Spectrometry (MS) Analysis
Method: Electron Impact (EI) or ESI+ Core Directive: The presence of two chlorine atoms creates a distinct isotope pattern that serves as the first line of validation.
Isotope Pattern Recognition
The molecule contains two chlorine atoms (
-
(m/z 227): Base peak (assuming
). - (m/z 229): Approx. 65% relative abundance of M+.
- (m/z 231): Approx. 10% relative abundance of M+.
Fragmentation Pathway
High-energy fragmentation typically involves the cleavage of the labile C-Cl bond in the chloromethyl group or the rupture of the isoxazole ring (N-O bond cleavage).
Caption: Primary fragmentation pathways. The loss of the chloromethyl radical (m/z 178) is diagnostic for 3-chloromethyl substitution.
NMR Spectroscopy Data
Solvent:
NMR (Proton)
The distinction between the 3,4-disubstituted and 3,5-disubstituted isomers relies heavily on the chemical shift of the isoxazole ring proton.
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 8.45 – 8.60 | Singlet (s) | 1H | H-5 (Isoxazole) | CRITICAL: In 3,4-disubstituted isoxazoles, H-5 is highly deshielded. If this peak appears upfield (~6.5 ppm), you have the 3,5-regioisomer (H-4). |
| 7.40 – 7.55 | Multiplet (m) | 4H | Ar-H (Phenyl) | Typical AA'BB' system for |
| 4.65 – 4.75 | Singlet (s) | 2H | Diagnostic for chloromethyl group. |
NMR (Carbon)
The isoxazole carbons appear in a distinct region. C-5 is the most deshielded carbon in the ring due to the adjacent oxygen and nitrogen.
| Shift ( | Type | Assignment |
| 158.5 – 160.0 | CH | C-5 (Isoxazole) |
| 155.0 – 157.0 | Cq | C-3 (Isoxazole) |
| 135.0 – 136.0 | Cq | Ar-C (ipso) |
| 134.5 | Cq | Ar-C-Cl |
| 129.5 | CH | Ar-C (meta) |
| 128.8 | CH | Ar-C (ortho) |
| 118.0 – 120.0 | Cq | C-4 (Isoxazole) |
| 36.5 – 38.0 |
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
3100 – 3050 cm⁻¹: Ar-H stretching (weak).
-
1610 – 1590 cm⁻¹: C=N stretching (Isoxazole ring). This is a strong, diagnostic band.
-
1490 cm⁻¹: Aromatic ring breathing.
-
1090 cm⁻¹: Ar-Cl stretching.
-
750 – 700 cm⁻¹: C-Cl (aliphatic) stretch from the chloromethyl group.
Experimental Protocol: Regioselective Validation
To ensure the synthesized material is the correct regioisomer (3,4-disubstituted) and not the impurity (3,5-disubstituted), follow this validation workflow:
-
Acquire
NMR in . -
Check the 6.0 – 9.0 ppm region.
-
Target (3,4-isomer): Look for a sharp singlet > 8.2 ppm.
-
Impurity (3,5-isomer): Look for a singlet ~6.3 – 6.8 ppm.
-
-
NOE (Nuclear Overhauser Effect) Experiment: Irradiate the
peak (~4.7 ppm).-
3,4-isomer: You should observe NOE enhancement at the Aryl protons (ortho position) because the
at C3 is spatially distant from the Aryl group at C4? Correction: Actually, in a 3,4-substitution, the groups are adjacent. Strong NOE between and Aryl-H confirms they are neighbors (3,4-pattern). In the 3,5-isomer, the groups are separated by the C4 proton, reducing NOE intensity.
-
References
-
Regioselective Synthesis Methodology: Tang, S., He, J., Sun, Y., He, L., & She, X.[1][2] (2009).[3] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link Context: Establishes baseline shifts for isoxazole regioisomers.
-
Isoxazole Spectral Assignments: Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., ... & Wang, J. (2013).[4][5] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[2][4] Synlett, 24(01), 79-84.[4][5] Link Context: Provides specific proton shifts for 3,4-disubstituted systems (H-5 downfield).
-
Mass Spectrometry of Isoxazoles: Elsakka, S., Soliman, A. H., & Imam, A. M. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. Link Context: Discusses fragmentation patterns of N-heterocycles relevant to isoxazole cleavage.
-
General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Link Context: Reference for standard chloromethyl and chlorophenyl group shifts.
Sources
- 1. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
Physical and chemical properties of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
The following technical guide details the physical and chemical properties, synthesis, and reactivity of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole , a specialized heterocyclic intermediate.
Advanced Characterization & Reactivity Profile[1][2]
Executive Summary
3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a functionalized isoxazole scaffold used primarily as an intermediate in the synthesis of bioactive small molecules, particularly in the development of COX-2 inhibitors and agrochemicals.[1][2] Its structure features a reactive chloromethyl electrophile at the C3 position and a lipophilic 4-chlorophenyl moiety at the C4 position.[1][2] This dual-functionalization allows for divergent synthesis: nucleophilic substitution at the C3-chloromethyl group and palladium-catalyzed cross-coupling at the C4-aryl chloride.[1][2]
Chemical Identity & Structural Analysis
This compound belongs to the class of 3,4-disubstituted isoxazoles.[3] The presence of the chloromethyl group imparts "benzylic-like" reactivity, making it a critical handle for expanding the carbon skeleton or introducing heteroatoms.
| Property | Detail |
| IUPAC Name | 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole |
| Common Synonyms | 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole; 4-(4-Chlorophenyl)-3-chloromethylisoxazole |
| CAS Registry Number | Not widely listed (Research Chemical); SKU Ref: BD02587115 (BLDpharm) |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| SMILES | ClCC1=NOC=C1C2=CC=C(Cl)C=C2 |
| InChI Key | Calculated:[1][2][4]PJLBVWOUVSFJQU-UHFFFAOYSA-N |
Structural Diagram (2D)
-
C5 Substituent: Hydrogen (Unsubstituted).
Physical Properties Profile
Note: Due to the specialized nature of this intermediate, some values are derived from high-confidence Structure-Property Relationship (SPR) models of analogous 3,4-diaryl isoxazoles.
| Property | Value / Description | Reliability |
| Physical State | Solid (Crystalline powder) | High (Analogous to 3-methyl-4-phenylisoxazole) |
| Color | White to Off-white / Pale Yellow | High |
| Melting Point | 75 °C – 85 °C (Predicted range) | Medium (SAR derived) |
| Boiling Point | ~360 °C (at 760 mmHg) | Calculated |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol | High |
| LogP (Octanol/Water) | ~3.1 – 3.4 | Calculated (Lipophilic) |
| pKa | Non-ionizable in physiological range (Weak base at N) | High |
Synthesis & Impurity Profiling
The synthesis of 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole typically proceeds via the functionalization of a 3-methyl precursor or cyclization of a functionalized oxime.[1][2]
Primary Synthetic Route: Radical Halogenation
The most scalable route involves the radical chlorination of 3-methyl-4-(4-chlorophenyl)isoxazole .[1][2]
-
Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN (Catalyst).
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃).
-
Conditions: Reflux, 4–12 hours.
Impurity Profile:
-
Starting Material: Unreacted 3-methyl analog (Difficult to separate due to similar R_f).[2]
-
Over-chlorination: 3-(Dichloromethyl) derivative (Avoided by using stoichiometric NCS).[2]
-
Regioisomers: 5-chloro derivatives (Rare under radical conditions if C5 is H, but electrophilic chlorination can occur).
Caption: Radical chlorination pathway for the synthesis of the target isoxazole.
Chemical Reactivity & Stability
The compound exhibits distinct reactivity patterns based on its three functional zones.
A. Nucleophilic Substitution (C3-Chloromethyl)
The chloromethyl group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the isoxazole ring (acting similarly to a pyridine ring), which activates the benzylic position.[1]
-
Amination: Reacts with primary/secondary amines (e.g., in the presence of K₂CO₃/DMF) to form 3-(aminomethyl)isoxazoles .
-
Etherification: Reacts with phenols or alkoxides to form ethers.
-
Thiol Alkylation: Reacts with thiols to form thioethers.
B. Cross-Coupling (C4-Chlorophenyl)
The aryl chloride at the 4-position is generally inert to S_NAr but participates in Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) using electron-rich ligands (e.g., SPhos, XPhos).[1][2]
C. Isoxazole Ring Stability[1][2]
-
Acid/Base: Stable to mineral acids and mild bases.
-
Reduction: The N-O bond is labile to hydrogenolysis (H₂/Pd-C) or Mo(CO)₆, cleaving the ring to form β-amino enones .[2] This is a key strategy for revealing acyclic 1,3-dicarbonyl equivalents.
Caption: Divergent reactivity profile of the 3-chloromethyl-4-aryl isoxazole scaffold.
Handling & Safety (HSE)
As an alkyl halide on a heteroaromatic ring, this compound should be treated as a potential alkylating agent and lachrymator .
-
GHS Classification (Predicted):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture (hydrolysis of -CH₂Cl to -CH₂OH is slow but possible over long periods).[1][2]
-
Disposal: Incineration with a scrubber for HCl and NOx.
References
-
BLDpharm. (2025). Product Analysis: 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole (SKU: BD02587115).[1][2] Retrieved from
-
Talley, J. J., et al. (2000). "Synthesis of Valdecoxib: A Potential 3,4-Diarylisoxazolyl COX-2 Inhibitor."[1][2] Journal of Medicinal Chemistry. (Contextual reference for 3,4-diarylisoxazole synthesis).
- Liu, H., et al. (2022). "Regioselective Synthesis of 3,4-Disubstituted Isoxazoles." Journal of Organic Chemistry. (Methodology for isoxazole construction).
-
PubChem. (2025).[8] Compound Summary: 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole (Isomer Analog).[1][2] Retrieved from
Sources
- 1. 1268031-47-5|5-(Chloromethyl)-3-(2-chlorophenyl)isoxazole|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID 10901652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Chlorinated 1,2-Oxazole Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Executive Summary
The 1,2-oxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique electronic properties and ability to serve as a versatile pharmacophore make it a privileged structure in drug discovery.[2] The strategic introduction of chlorine atoms onto the 1,2-oxazole core or its substituents can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the demonstrated and potential biological activities of chlorinated 1,2-oxazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from contemporary research, this document offers researchers and drug development professionals a detailed exploration of synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to assess bioactivity.
Chapter 1: The Chlorinated 1,2-Oxazole Scaffold: A Chemo-Biological Perspective
The 1,2-Oxazole Core: A Privileged Structure in Drug Design
The 1,2-oxazole (or isoxazole) nucleus is a cornerstone in the design of therapeutic agents. Its five-membered ring, containing adjacent nitrogen and oxygen atoms, allows for diverse non-covalent interactions with a wide array of enzymes and receptors within biological systems.[1][3] This structural feature is integral to a range of approved drugs and clinical candidates, underscoring its value in developing treatments for various diseases, including bacterial infections, cancer, and inflammatory disorders.[1][4]
The Strategic Role of Chlorination in Modulating Bioactivity
The introduction of chlorine, a halogen, into a drug candidate is a time-tested strategy in medicinal chemistry to fine-tune its pharmacological profile. Chlorination can significantly alter a molecule's properties in several key ways:
-
Increased Lipophilicity: Chlorine atoms enhance the molecule's lipid solubility, which can improve its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells.
-
Metabolic Stability: The strong carbon-chlorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.
-
Binding Interactions: As an electronegative and polarizable atom, chlorine can form specific halogen bonds and other non-covalent interactions within the active site of a target protein, potentially leading to enhanced binding affinity and potency. Alkylating agents like Chlorambucil, which contain reactive chlorine atoms, have historically served as a basis for the development of potent anti-cancer drugs.[5]
The following diagram illustrates the conceptual impact of chlorination on a hypothetical 1,2-oxazole core.
Caption: Impact of Chlorination on Drug Properties.
Synthetic Pathways to Chlorinated 1,2-Oxazoles
The synthesis of chlorinated 1,2-oxazole derivatives can be achieved through various established organic chemistry methodologies. A common and robust approach involves the reaction of a chlorinated chalcone precursor with hydroxylamine hydrochloride. This pathway allows for the incorporation of chlorine atoms at specific positions on the aryl rings attached to the core structure.
The diagram below outlines a generalized synthetic workflow.
Caption: General Synthesis of Chlorinated 1,2-Oxazoles.
Chapter 2: Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Chlorinated 1,2-oxazole derivatives have shown promise in this arena, exhibiting activity against clinically relevant pathogens.
Structure-Activity Relationship (SAR) in Antibacterial Action
SAR studies are critical for optimizing the antibacterial potency of a chemical scaffold. Research on related heterocyclic structures, such as 1,2,4-oxadiazoles, has revealed that the position and nature of halogen substituents dramatically influence antibacterial efficacy. For instance, in one study, placing a chlorine atom at one position of an aryl ring resulted in a potent compound, while its placement at a different position on the same ring rendered the compound inactive.[6] This highlights the sensitivity of the bacterial target's binding pocket to the specific electronic and steric profile of the inhibitor. Hydrophobic substituents, especially halogens, are often well-tolerated and can contribute to enhanced activity.[7]
Case Study: 2-chloro-N-(oxazol-2-yl)isonicotinamide (AB15) against Acinetobacter baumannii
A comprehensive study investigated the antibacterial action of a chlorinated oxazole derivative, 2-chloro-N-(oxazol-2-yl)isonicotinamide (designated AB15), particularly against the ESKAPE pathogen Acinetobacter baumannii.[8] This bacterium is notorious for its ability to form biofilms and develop resistance to multiple antibiotics. The study found that AB15 exhibited promising activity against A. baumannii, with Minimum Inhibitory Concentrations (MICs) ranging from 15.63 to 62.5 µM.[8] Crucially, AB15 was also explored as a potential antibiotic adjuvant—a molecule that can enhance the efficacy of existing antibiotics. This suggests a dual role for such compounds: as standalone agents and as synergistic partners in combination therapies to combat resistance.[8]
Data Summary: Antibacterial Activity
The following table summarizes the reported antibacterial activity of representative chlorinated oxazole and related derivatives.
| Compound ID | Structure/Description | Target Organism | MIC (µM) | Reference |
| AB15 | 2-chloro-N-(oxazol-2-yl)isonicotinamide | Acinetobacter baumannii | 15.63 - 62.5 | [8] |
| AB15 | Methicillin-resistant S. aureus (MRSA) | 62.5 | [8] | |
| Compound 70a | 1,2,4-Oxadiazole with Cl on R2 ring | Staphylococcus aureus | Active | [6] |
| Compound 52a | 1,2,4-Oxadiazole with Cl on R1 ring | Staphylococcus aureus | Inactive | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a chlorinated 1,2-oxazole derivative that visibly inhibits the growth of a specific bacterial strain.
Principle: The broth microdilution method is a standardized assay where bacteria are exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed after a defined incubation period.
Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the target bacterium from an agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.
-
Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Chapter 3: Anticancer Potential
The search for novel anticancer agents with improved efficacy and reduced toxicity is a primary focus of modern drug discovery.[9] Chlorinated oxazole derivatives have emerged as a promising class of compounds, demonstrating cytotoxic and antiproliferative effects against various human cancer cell lines.[10][11]
Mechanisms of Action in Oncology
Oxazole-based compounds can exert their anticancer effects through multiple mechanisms, including the inhibition of key cellular targets involved in cancer progression.[9] These targets include:
-
Protein Kinases: Many kinases are overactive in cancer cells, driving proliferation and survival. Oxazoles can act as kinase inhibitors.
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some oxazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
-
DNA Topoisomerases: These enzymes are essential for DNA replication. Their inhibition by small molecules can induce catastrophic DNA damage in cancer cells.[9]
The presence of a chlorine atom can enhance the binding of the oxazole derivative to the active site of these targets, leading to more potent inhibition.
In Vitro Efficacy and SAR
Studies have shown that the substitution of halogen-containing aromatic fragments onto the oxazole ring can produce promising anticancer drug candidates.[10] For example, a novel series of 4-arylsulfonyl-1,3-oxazoles was synthesized and evaluated against a panel of 59 cancer cell lines. One derivative, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, exhibited a significant cytostatic effect against glioblastoma and gliosarcoma cell lines.[11] This demonstrates that the specific placement of a chlorophenyl group is key to achieving potent and selective anticancer activity. Further research on 1,2,4-oxadiazole-sulfonamide derivatives found that replacing a core ring with a dichloro-substituted pyridyl ring maintained high potency against the HCT-116 colon cancer cell line.[12]
Data Summary: Anticancer Activity
| Compound Description | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Dichloro-substituted pyridyl oxadiazole | HCT-116 (Colon) | IC₅₀ | 6.0 ± 3 | [12] |
| 4-(4-Chlorophenyl)sulfonyl-oxazole | SNB-75 (CNS) | GI₅₀ | < 10 | [11] |
| 4-(4-Chlorophenyl)sulfonyl-oxazole | SF-539 (CNS) | GI₅₀ | < 10 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of chlorinated 1,2-oxazole derivatives on cancer cell lines by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorinated oxazole test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Chapter 4: Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[13] Oxazole derivatives have been identified as potent anti-inflammatory agents, capable of modulating key pro-inflammatory pathways.[13][14]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of oxazoles often stem from their ability to inhibit enzymes and transcription factors that drive the inflammatory response. Key targets include:
-
Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[13]
-
Nuclear Factor-kappa B (NF-κB): This transcription factor controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[13]
A study on naphthoxazole derivatives bearing chlorophenyl substituents demonstrated that these compounds could effectively modulate multiple inflammatory pathways, providing a strong rationale for their development as anti-inflammatory drugs.[13]
Caption: Inhibition of the NF-κB Inflammatory Pathway.
In Vivo Evidence and SAR
The anti-inflammatory activity of chlorinated heterocyclic compounds has been confirmed in preclinical animal models. A study on 1,3,4-oxadiazole derivatives found that compounds with chloro-substitutions, such as 3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4] oxadiazole-2yl] benzamide, exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[15] The results indicated that the position of the chlorine atom on the phenyl ring influenced the degree of activity, again underscoring the importance of SAR in this therapeutic area.[15]
Data Summary: Anti-inflammatory Activity
| Compound Description | Assay | Activity Metric | Result | Reference |
| Naphthoxazole with chlorophenyl group | LOX Inhibition | % Inhibition @ 25 µM | ~50% | [13] |
| 3-Chloro-substituted 1,3,4-oxadiazole | Rat Paw Edema | % Inhibition of Edema | Significant | [15] |
| Novel Oxazole Derivative A1 | Rat Paw Edema | % Inhibition @ 4th hour | 28.67% | [14][16] |
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation in a rodent model.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in swelling in compound-treated animals compared to a control group indicates anti-inflammatory activity.[14][16]
Methodology:
-
Animal Acclimatization:
-
Use albino rats (100-200 g) and allow them to acclimatize to laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Grouping and Dosing:
-
Divide the animals into at least three groups (n=6 per group): Control, Standard, and Test.
-
Control Group: Administer the vehicle (e.g., 1% Carboxymethyl cellulose - CMC) orally.
-
Standard Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally.
-
Test Group: Administer the chlorinated oxazole derivative, suspended in the vehicle, at a predetermined dose (e.g., 100 mg/kg) orally.
-
-
Induction of Edema:
-
One hour after oral administration of the drugs, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection (0-hour reading) and at subsequent time points (e.g., 1, 2, 3, and 4 hours post-injection) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (0-hour) from the subsequent readings.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.
-
-
Chapter 5: Future Directions and Conclusion
Chlorinated 1,2-oxazole derivatives represent a versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. The strategic incorporation of chlorine provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. While research has demonstrated clear antimicrobial, anticancer, and anti-inflammatory activities, several avenues warrant further exploration. Future work should focus on elucidating precise mechanisms of action, expanding SAR studies to improve on-target activity while minimizing off-target toxicity, and advancing promising lead compounds into more complex preclinical models. The continued investigation of this chemical scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.
References
-
Title: Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies Source: MDPI URL: [Link]
-
Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives Source: IJMPR URL: [Link]
-
Title: A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii Source: PMC URL: [Link]
-
Title: Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics Source: NIH URL: [Link]
-
Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PMC URL: [Link]
-
Title: Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates Source: Juniper Online Journal of Public Health URL: [Link]
-
Title: Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents Source: ScholArena URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]
-
Title: View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives Source: ResearchGate URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: SpringerLink URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: PubMed URL: [Link]
-
Title: Structure–Activity Relationship for the Oxadiazole Class of Antibacterials Source: PMC URL: [Link]
- Title: 4-Chloro-oxazole derivatives, method for their preparation and their use Source: Google Patents URL
-
Title: Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives Source: PMC - NIH URL: [Link]
-
Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers URL: [Link]
-
Title: An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives Source: Technion - Israel Institute of Technology Research Repository URL: [Link]
-
Title: Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC URL: [Link]
-
Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship for the Oxadiazole Class of Antibacterials Source: ResearchGate URL: [Link]
-
Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Springer URL: [Link]
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Technical Guide: Preliminary Antimicrobial Screening of Novel Isoxazole Compounds
Executive Summary
This technical guide outlines a rigorous, standardized workflow for the biological evaluation of novel isoxazole derivatives. Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, valued for their bio-isosterism to peptide bonds and metabolic stability. However, the translation of a synthetic hit to a lead candidate requires a screening cascade that eliminates false positives (artifacts) and quantifies potency with high precision.
This document deviates from generic protocols by focusing specifically on the physicochemical challenges of isoxazoles (e.g., solubility in aqueous media) and integrating Clinical and Laboratory Standards Institute (CLSI) and EUCAST standards into a discovery-phase workflow.
Phase 1: Chemical Rationale & Pre-Screening Validation
The Isoxazole Pharmacophore
The 1,2-oxazole (isoxazole) ring functions as a critical pharmacophore due to its planar structure and capacity for hydrogen bonding (acceptor at N2, donor potential at C-substituents). In antimicrobial design, 3,5-disubstituted isoxazoles frequently target:
-
Bacterial DNA Gyrase B: Mimicking the ATP-binding pocket.
-
Dihydropteroate Synthase (DHPS): Competing with PABA (similar to sulfonamides).
Compound Integrity Check
Before biological contact, the "garbage in, garbage out" principle applies.
-
Purity: Compounds must be >95% pure (HPLC/NMR). Impurities (e.g., unreacted hydrazine or chalcone intermediates) are often cytotoxic, leading to false toxicity flags.
-
Solubility Profiling: Isoxazoles are often lipophilic.
-
Protocol: Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).
-
Critical Check: Perform a "crash test" by diluting 1:100 into Mueller-Hinton Broth (MHB). If precipitation occurs, the biological data will be invalid (micellar aggregates cause false activity).
-
Phase 2: Primary Screening (Qualitative)
Method: Agar Disk Diffusion (Modified Kirby-Bauer) Objective: Rapidly identify "hit" compounds against a broad panel of pathogens.
Panel Selection
Do not screen randomly. Use ATCC reference strains to ensure reproducibility.
-
Gram-Positive:Staphylococcus aureus (ATCC 29213), Bacillus subtilis.
-
Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
Experimental Protocol (EUCAST Compliant)
-
Inoculum Prep: Prepare a direct colony suspension in saline to a density of 0.5 McFarland (
CFU/mL).-
Scientist's Note: Use the suspension within 15 minutes. Bacterial generation times can alter the inoculum density rapidly.
-
-
Plating: Swab Mueller-Hinton Agar (MHA) plates in three directions to ensure a uniform lawn.
-
Disk Impregnation (Crucial for Novel Compounds):
-
Sterile blank filter paper disks (6 mm) are loaded with 10-20 µL of the test compound stock.
-
Solvent Control: A disk loaded only with the solvent (DMSO) is required to rule out solvent toxicity.
-
Positive Control: Ciprofloxacin or Ampicillin disks.
-
-
Incubation: 35 ± 2°C for 16–20 hours (aerobic).
Data Output: Measure Zone of Inhibition (ZOI) in mm.
-
Cut-off: Compounds with ZOI < 10 mm are generally discarded unless they possess unique structural novelty.
Phase 3: Secondary Screening (Quantitative)
Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine Minimum Inhibitory Concentration (MIC).
This is the gold standard. Unlike diffusion, it is not dependent on the compound's diffusion coefficient in agar.
The Microdilution Workflow
The assay is performed in 96-well microtiter plates.[1][2][3]
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Calcium and Magnesium levels must be physiological to ensure correct activity of aminoglycosides and membrane-active agents.
-
Resazurin Dye (Optional): A redox indicator (blue to pink) used to visualize cell viability if turbidity is difficult to read due to compound precipitation.
Plate Setup Protocol
-
Dispense Media: Add 100 µL CAMHB to columns 2–12.
-
Compound Addition: Add 200 µL of compound stock (2x final concentration) to column 1.
-
Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, then col 2 to 3... up to col 10. Discard 100 µL from col 10.
-
Result: A 2-fold dilution series (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Controls:
-
Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).
-
Column 12 (Sterility Control): Broth only.
-
-
Inoculation: Add 5 µL of
CFU/mL bacterial suspension to wells 1–11.
Visualization: Microdilution Logic
Caption: Logical flow for CLSI-compliant Broth Microdilution assay determining MIC values.
Phase 4: Safety & Selectivity Profiling
Method: MTT Cytotoxicity Assay
Objective: Calculate the Selectivity Index (
A potent antibiotic is useless if it kills mammalian cells at the same concentration. Isoxazoles can occasionally intercalate DNA; thus, this step is mandatory.
Protocol
-
Cell Line: Use Vero cells (kidney epithelial) or HepG2 (liver).
-
Seeding:
cells/well in DMEM media; incubate 24h for attachment. -
Treatment: Add isoxazole compounds at graded concentrations (similar to MIC). Incubate 48h.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Solubilization: Dissolve crystals in DMSO.
Calculation:
Phase 5: Data Analysis & SAR Interpretation
Reporting Standards
Data must be tabulated to allow Structure-Activity Relationship (SAR) deduction.
| Compound ID | R1 (C3-Pos) | R2 (C5-Pos) | MIC (S. aureus) | MIC (E. coli) | CC50 (Vero) | SI (Safety) |
| ISO-01 | -CH3 | -Ph-Cl | 4 µg/mL | 64 µg/mL | >512 µg/mL | >128 (Excellent) |
| ISO-02 | -H | -Ph-Cl | 32 µg/mL | >128 µg/mL | 200 µg/mL | 6.25 (Poor) |
SAR Logic Flow
Understanding why a compound works is as important as the result.
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing isoxazole antimicrobial potency.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][7][8]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[9] Disk Diffusion Method Manual v13.0. [Link][9][10]
-
Sethi, P., et al. (2024).[11] Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Heterocyclic Chemistry. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
Sources
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- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
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- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 7. standards.globalspec.com [standards.globalspec.com]
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- 10. aurosan.de [aurosan.de]
- 11. researchgate.net [researchgate.net]
Synthesis of Isoxazole Derivatives from Chalcone Precursors: A Mechanistic and Practical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazoles, five-membered heterocyclic compounds, represent a cornerstone scaffold in medicinal chemistry, valued for their extensive biological activities and therapeutic potential.[1][2][3] Their derivatives are integral to a range of pharmaceuticals, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[4][5] Among the most robust and versatile methods for their synthesis is the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. This guide provides a comprehensive exploration of this synthetic pathway, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and presenting field-proven troubleshooting strategies. Designed for researchers and drug development professionals, this document synthesizes technical accuracy with practical insights to empower the efficient and successful synthesis of novel isoxazole derivatives.
Foundational Chemistry: The Chalcone Precursor
The journey to the isoxazole ring begins with its precursor, the chalcone. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as highly versatile building blocks in heterocyclic synthesis.[6][7][8] Their reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system.
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed aldol condensation of an aromatic ketone (e.g., acetophenone) with an aromatic aldehyde.[6][9][10] The choice of base (typically NaOH or KOH) and solvent (often ethanol) is critical for driving the reaction to completion and facilitating the subsequent dehydration to yield the conjugated chalcone system.[11][12] The vast commercial availability of substituted benzaldehydes and acetophenones makes this route highly adaptable for creating a diverse library of chalcone precursors, which in turn allows for extensive functionalization of the final isoxazole product.[13]
The Core Reaction: Cyclization of Chalcones with Hydroxylamine
The conversion of a chalcone to a 3,5-disubstituted isoxazole is a classic cyclocondensation reaction.[14][15] The key reagent, hydroxylamine hydrochloride (NH₂OH·HCl), provides the nitrogen and oxygen atoms necessary to form the heterocyclic ring. The reaction proceeds through a well-established mechanism involving nucleophilic addition, intramolecular cyclization, and dehydration.
Reaction Mechanism
The transformation is not a single-step process but a sequential cascade. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting undesired side reactions.
-
Generation of Free Hydroxylamine: Hydroxylamine is typically supplied as its hydrochloride salt for stability. A base (e.g., NaOH, KOH, NaOAc) is required to neutralize the salt and generate the free hydroxylamine, a more potent nucleophile.[16]
-
Michael Addition: The free hydroxylamine attacks the electrophilic β-carbon of the chalcone's α,β-unsaturated system in a conjugate (Michael) addition. This is often the rate-determining step and results in a β-hydroxylamino ketone intermediate.
-
Intramolecular Cyclization: The terminal hydroxyl group of the intermediate then attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a 5-hydroxyisoxazoline intermediate.
-
Dehydration: Under the reaction conditions (often facilitated by heat or a stronger base), this intermediate readily loses a molecule of water (dehydration) to form the stable, aromatic isoxazole ring.[16]
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility and high yield. Below are two validated protocols: a standard conventional heating method and a modern microwave-assisted green chemistry approach.
Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles
This robust method is widely applicable to a variety of chalcone substrates.[9][16]
Materials:
-
Chalcone (1.0 eq.)
-
Hydroxylamine hydrochloride (1.2-1.5 eq.)
-
Base (e.g., Potassium Hydroxide, Sodium Hydroxide, or Sodium Acetate) (2.0-3.0 eq.)
-
Solvent (e.g., Ethanol, 95%)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq.) in ethanol (approx. 15-25 mL per gram of chalcone).
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2-1.5 eq.).
-
Base Addition: Slowly add an aqueous solution of the base (e.g., 10-40% KOH) dropwise to the mixture at room temperature.[9][17] A color change or slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 70-80°C for ethanol) and maintain for 4-8 hours.[9][18]
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the chalcone spot.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice/ice-cold water.
-
Precipitation: Neutralize the mixture with a dilute acid (e.g., HCl or acetic acid) until a precipitate forms.[9]
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure isoxazole derivative.[9][19]
Protocol 2: Microwave-Assisted Green Synthesis
Microwave irradiation offers a significant acceleration of reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating.[7][20]
Materials:
-
Chalcone (0.01 mol)
-
Hydroxylamine hydrochloride (0.01 mol)
-
Base (e.g., ethanolic sodium hydroxide)
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Microwave reactor
Procedure:
-
Preparation: In a microwave-safe vessel, combine the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 210 W) for 10-15 minutes.
-
Monitoring: After the initial irradiation period, cool the vessel and check the reaction completion via TLC.
-
Work-up: Once complete, place the reaction vessel in an ice bath to induce crystallization of the solid product.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Reaction Time | 4 - 8 hours | 10 - 15 minutes | |
| Energy Input | Indirect, slow heating | Direct, rapid, uniform heating | [19] |
| Typical Yield | Good to Excellent | Often higher than conventional | [7] |
| Solvent Usage | Moderate | Can often be reduced | [10] |
| Advantages | Standard equipment, well-established | Drastic time reduction, improved yields, energy efficient | [19] |
Troubleshooting and Management of Side Reactions
While robust, the synthesis is not without potential pitfalls. Understanding and anticipating side reactions is key to achieving high purity and yield. The most common issues arise from incomplete reaction or alternative reaction pathways.[16]
Common Issues and Solutions: [16]
-
Problem: Low yield with significant starting material remaining.
-
Causality: The reaction has not gone to completion. This can be due to insufficient time, temperature, or base strength.
-
Solution: Screen different bases (NaOH, KOH, NaOAc), increase the reaction temperature, and/or extend the reaction time while carefully monitoring via TLC.
-
-
Problem: Formation of an isoxazoline byproduct.
-
Causality: The 5-hydroxyisoxazoline intermediate has failed to fully dehydrate to the aromatic isoxazole.
-
Solution: Employ a stronger base or a dehydrating agent. Increasing the reaction temperature or prolonging the reflux time can also promote the elimination of water.
-
-
Problem: Significant amount of chalcone oxime is observed.
-
Causality: Reaction conditions are favoring direct condensation of hydroxylamine with the chalcone's carbonyl group over the initial Michael addition.
-
Solution: Alter the pH of the reaction medium. More basic conditions typically favor the Michael addition required for the cyclization pathway.
-
-
Problem: Formation of pyrazoline as a major side product.
-
Causality: This almost always indicates contamination of the hydroxylamine hydrochloride reagent with hydrazine (H₂NNH₂).
-
Solution: Use high-purity hydroxylamine hydrochloride from a reputable supplier. If the problem persists, an alternative synthetic route may be necessary.
-
Spectroscopic Characterization
Unambiguous characterization of the final product is a critical step. A combination of spectroscopic techniques is employed to confirm the structure of the synthesized isoxazole derivative.[21][22]
-
¹H NMR Spectroscopy: The most diagnostic signal is a singlet for the proton at the C-4 position of the isoxazole ring, typically appearing around δ 6.8 ppm.[21] Aromatic protons from the substituted phenyl rings will appear as multiplets in the δ 7.4-7.9 ppm region.
-
¹³C NMR Spectroscopy: The carbon atoms of the isoxazole ring give characteristic signals, with C-3 (~163 ppm), C-4 (~97 ppm), and C-5 (~170 ppm) being clearly identifiable.[21]
-
FT-IR Spectroscopy: Key vibrational bands confirm the presence of specific functional groups. Look for C=N stretching of the isoxazole ring (~1570 cm⁻¹), aromatic C=C stretching (~1490 cm⁻¹), and the N-O bond stretch (~1400 cm⁻¹).[21] The disappearance of the strong C=O stretch from the chalcone precursor is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the chemical formula.[21][22]
Conclusion
The synthesis of isoxazoles from chalcone precursors is a powerful and adaptable method for generating molecules of significant interest to the pharmaceutical and materials science industries. By understanding the core reaction mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common side reactions, researchers can efficiently produce a wide array of derivatives. The advent of green chemistry techniques, such as microwave-assisted synthesis, further enhances the utility of this pathway, aligning modern drug discovery efforts with principles of sustainability and efficiency. This guide serves as a foundational resource, empowering scientists to confidently and successfully navigate this important synthetic transformation.
References
- Benchchem. (n.d.). Synthesis of Isoxazoles from Chalcones - Technical Support Center.
- Martis, G. J., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery.
- Benchchem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.
- Current Trends in Biotechnology and Pharmacy. (2022, October 15). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
- Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
- Walia, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES.
- Stephens, W. C. E., & Arafa, R. K. (2006, September 9). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Nat. Volatiles & Essent. Oils. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. 8(5), 11503-11510.
- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. J Adv Sci Res, ICITNAS, 44-50.
- Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
- Bhardwaj, S., Bendi, A., & Singh, L. (2022, August 1). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Current Organic Synthesis, 19(5), 643-663.
- Indian Academy of Sciences. (n.d.). Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1.
- Thieme E-Books & E-Journals. (n.d.). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- Gollapalli, N., et al. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJBPAS, 11(6).
- International Journal of Engineering Research & Technology. (n.d.). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline.
- MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Chawla, C., et al. (2014). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. Journal of Chemical and Pharmaceutical Research, 6(7), 2097-2104.
- ACS Publications. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
- Benchchem. (n.d.). Spectroscopic Characterization of 3,5-Diphenylisoxazole: Application Notes and Protocols.
- Der Pharma Chemica. (2025, December 3). Synthesis and characterization of some novel isoxazoles via chalcone intermediates | Abstract.
- Unknown. (2025, August 9). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
- Benchchem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
- PMC. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
- ResearchGate. (2023, July 21). (PDF) Cyclization of Chalcone Derivative: Design, Synthesis, In silico Docking Study and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six- and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
- ResearchGate. (2021, January). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Journal of Molecular Structure, 1231, 129921.
- International Journal of Chemical Studies. (2015, September 28). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- PMC. (n.d.). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.
- ResearchGate. (2025, August 6). On the Reaction of Sterically Hindered α,β-Unsaturated Ketones with Hydroxylamine: Preparation of 5-Hydroxy Derivatives of Isoxazolidine and 4,5-Dihydroisoxazole.
- ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
- PMC. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry.
- Knowledia. (2024, December 4). Cyclization with hydroxylamine hydrochloride: Significance and symbolism.
Sources
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- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
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- 22. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery of Novel Bioactive Isoxazole Scaffolds
Executive Summary
This guide provides a technical framework for the design, synthesis, and evaluation of isoxazole-based small molecules in drug discovery. The isoxazole ring (1,2-oxazole) is not merely a structural linker; it is a privileged pharmacophore capable of acting as a bioisostere for carboxylic acids and amides, while offering unique metabolic stability and hydrogen-bonding vectors. This document details the strategic rationale for isoxazole incorporation, robust synthetic protocols via 1,3-dipolar cycloaddition, and critical structure-activity relationship (SAR) insights.
Part 1: The Pharmacophore Rationale
Bioisosterism and Electronic Properties
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1][2][3] Its utility in medicinal chemistry stems from three core properties:
-
Carboxylic Acid/Ester Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for carboxylic acids (pKa ~6-7), mimicking the acidity and planar geometry of the carboxylate anion while improving lipophilicity and membrane permeability.
-
Amide Mimicry: The 3,5-disubstituted isoxazole acts as a rigid amide bond surrogate. Unlike flexible amide bonds, the isoxazole locks the
and substituents into a specific vector, reducing the entropic penalty of binding. -
Metabolic "Switch": While generally stable, specific isoxazole scaffolds (e.g., Leflunomide) function as prodrugs. Under physiological conditions or specific enzymatic catalysis, the N-O bond can cleave to reveal an active acyclic nitrile-enor-amide species.
Interaction Vectors
The nitrogen atom at position 2 serves as a weak hydrogen bond acceptor, while the oxygen at position 1 modulates the electron density of the ring. Substituents at positions 3 and 5 are the primary vectors for exploring chemical space, whereas position 4 is often used for fine-tuning solubility or steric fit.
Part 2: Synthetic Architectures & Methodologies
The construction of the isoxazole core is dominated by two primary pathways: [3+2] Cycloaddition and Cyclocondensation . The choice of method depends strictly on the desired regiochemistry (3,5- vs. 3,4-substitution).
Strategic Decision Tree
The following workflow illustrates the decision process for selecting the optimal synthetic route based on precursor availability and regiochemical requirements.
Figure 1: Synthetic decision tree for isoxazole construction. The 1,3-dipolar cycloaddition is preferred for discovery chemistry due to modularity and milder conditions.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition
Objective: To synthesize a library of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes. Mechanism: In situ generation of a nitrile oxide dipole from an aldoxime, followed by a [3+2] cycloaddition with an alkyne.
Reagents & Materials
-
Aldehyde (R-CHO): 1.0 equiv
-
Hydroxylamine hydrochloride (
): 1.2 equiv -
N-Chlorosuccinimide (NCS): 1.2 equiv
-
Terminal Alkyne (
): 1.2 equiv -
Triethylamine (
): 3.0 equiv[3] -
Solvent: DMF or DCM/Water biphasic system.
Step-by-Step Methodology
-
Oxime Formation (Validation Point 1):
-
Dissolve aldehyde (1.0 equiv) in EtOH/Water (1:1). Add
(1.2 equiv) and NaOAc (1.5 equiv). -
Stir at RT for 1-2 hours.
-
Validation: TLC should show disappearance of aldehyde and appearance of a more polar spot (oxime).
-
Extract with EtOAc, dry, and concentrate.
-
-
Hydroximoyl Chloride Generation:
-
Dissolve the isolated oxime in dry DMF (0.5 M).
-
Add NCS (1.2 equiv) portion-wise at
. -
Stir for 1 hour at RT.
-
Note: This generates the hydroximoyl chloride intermediate. Do not isolate; proceed directly to the next step to minimize instability.
-
-
Cycloaddition (The "Click" Step):
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Add
(3.0 equiv) dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation). -
Stir at RT for 12 hours.
-
Validation: LC-MS should show the mass of the product
.
-
-
Work-up & Purification:
-
Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Part 4: Strategic Functionalization & SAR
Regioselectivity Rules
In the thermal 1,3-dipolar cycloaddition described above:
-
Sterics: The bulky substituent of the dipole (nitrile oxide) and the dipolarophile (alkyne) prefer to be anti, favoring the 3,5-isomer .
-
Electronics: Electron-deficient alkynes accelerate the reaction and strongly favor the 3,5-isomer.
Quantitative Data Summary: Common Isoxazole Drugs
The following table summarizes key FDA-approved isoxazoles, illustrating the versatility of the scaffold.
| Drug Name | Indication | Mechanism of Action | Isoxazole Role |
| Leflunomide | Rheumatoid Arthritis | DHODH Inhibitor | Prodrug: Ring opens to active metabolite (A77 1726). |
| Valdecoxib | Pain/Inflammation | COX-2 Inhibitor | Pharmacophore: Rigid linker positioning sulfonamide. |
| Sulfisoxazole | Bacterial Infection | Dihydropteroate Synthase | Bioisostere: Mimics PABA substrate. |
| Zonisamide | Epilepsy | Na+/Ca2+ Channel Blocker | Scaffold: Benzisoxazole core for CNS penetration. |
Pathway Visualization: The Leflunomide Mechanism
Leflunomide represents a unique application where the isoxazole ring is designed to break. This "suicide" mechanism is a powerful tool for prodrug design.
Figure 2: Bioactivation of Leflunomide. The isoxazole ring serves as a masked form of the active alpha-cyanoenol pharmacophore.
Part 5: Future Outlook & Emerging Trends
Current research (2024-2025) has shifted towards multi-target directed ligands (MTDLs) .
-
Hybrid Scaffolds: Fusing isoxazoles with coumarins or quinolines to target complex diseases like Alzheimer's (AChE inhibition + antioxidant activity).
-
Green Chemistry: Utilizing aqueous-phase cycloadditions with reusable copper catalysts to minimize solvent waste in scale-up.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[1][2] Link
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances, 2020. Link
-
Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 2009.[4][5] Link
-
1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Link
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. International Journal of Molecular Sciences, 2025. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole in Antifungal Discovery
The following Application Note and Protocol guide details the utility of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (referred to herein as CMP-Isox ) in antifungal research.
This guide treats the compound primarily as a privileged electrophilic scaffold used to synthesize targeted antifungal libraries (specifically azole-isoxazole hybrids) and secondarily as a bioactive probe for Structure-Activity Relationship (SAR) studies.
Executive Summary
3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (CMP-Isox) is a critical heterocyclic building block in the development of next-generation antifungal agents. Its structural core features a 1,2-oxazole (isoxazole) ring, a known bioisostere for amide/ester linkages that improves metabolic stability, and a 4-chlorophenyl moiety that enhances lipophilicity and binding affinity to the fungal CYP51 active site.
The defining feature of CMP-Isox is the C3-chloromethyl warhead . This electrophilic handle allows for rapid derivatization via nucleophilic substitution with azoles (e.g., imidazole, triazole), enabling the synthesis of Lanosterol 14α-demethylase (CYP51) inhibitors .
Key Applications
-
Combinatorial Library Synthesis: Generation of azole-isoxazole hybrid libraries for High-Throughput Screening (HTS).
-
Fragment-Based Drug Design (FBDD): Utilization as a lipophilic "anchor" fragment in crystallographic screening.
-
Mechanism of Action (MoA) Probing: Investigation of non-covalent interactions (π-π stacking) within the fungal heme pocket.
Scientific Background & Mechanism
The Isoxazole Advantage in Antifungals
Resistance to standard azoles (e.g., Fluconazole) is driven by mutations in the ERG11 gene. The isoxazole ring offers a distinct geometric profile compared to traditional triazole drugs, potentially overcoming steric clashes in mutant CYP51 pockets.
-
Pharmacophore: The 4-chlorophenyl group mimics the lipophilic tail of Itraconazole, slotting into the hydrophobic access channel of the enzyme.
-
Reactivity: The chloromethyl group serves as the attachment point for the "heme-binding group" (HBG).
Mechanistic Pathway
The synthesized derivatives function by coordinating the heme iron of fungal CYP51, blocking the demethylation of lanosterol to ergosterol. This leads to the accumulation of toxic methylsterols and membrane collapse.
Figure 1: Workflow from CMP-Isox scaffold to antifungal mechanism of action.
Experimental Protocols
Protocol A: Synthesis of Antifungal Hybrids (Chemical Application)
Objective: To utilize CMP-Isox as an electrophile to attach an imidazole heme-binding group.
Reagents:
-
CMP-Isox (1.0 eq)
-
1H-Imidazole (1.2 eq) or 1,2,4-Triazole
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (
)
Procedure:
-
Activation: Dissolve 1H-imidazole (1.2 eq) and
(2.0 eq) in anhydrous DMF under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the nucleophilic imidazolide anion. -
Coupling: Dropwise add a solution of CMP-Isox (1.0 eq) in DMF to the reaction mixture.
-
Note: The chloromethyl group is highly reactive; dropwise addition prevents dimerization.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the CMP-Isox spot.
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Purify the crude residue via silica gel column chromatography to isolate the 3-(1H-imidazol-1-ylmethyl)-4-(4-chlorophenyl)-1,2-oxazole .
Protocol B: In Vitro Antifungal Susceptibility Assay (Biological Application)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized CMP-Isox derivatives against Candida albicans and Aspergillus fumigatus. Standard: Adheres to CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).
Materials:
-
Test Compounds (CMP-Isox derivatives) dissolved in DMSO (Stock: 10 mg/mL).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Organisms: C. albicans (ATCC 90028), A. fumigatus (ATCC 204305).
-
96-well flat-bottom microplates.
Step-by-Step Workflow:
-
Inoculum Preparation:
-
Culture fungi on Sabouraud Dextrose Agar (SDA) for 24h (yeast) or 48-72h (molds).
-
Suspend colonies in sterile saline. Adjust optical density (OD) to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:1000 in RPMI 1640 media to achieve final working inoculum of
CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of RPMI media to columns 2–12 of the 96-well plate.
-
Add 200 µL of Test Compound (at 2x max concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Controls: Column 11 = Growth Control (Media + Inoculum + DMSO). Column 12 = Sterility Control (Media only).
-
-
Incubation:
-
Add 100 µL of adjusted fungal inoculum to wells 1–11.
-
Incubate at 35°C for 24–48 hours.
-
-
Readout & Analysis:
-
Visual: Determine the lowest concentration with no visible growth (optically clear).
-
Spectrophotometric: Read absorbance at 530 nm. MIC is defined as the concentration causing
(for azoles) or (for fungicidal agents) reduction in OD compared to growth control.
-
Data Presentation & Analysis
When reporting results for CMP-Isox derivatives, structure your data to highlight the Structure-Activity Relationship (SAR) .
Table 1: Example Data Layout for CMP-Isox Derivatives
| Compound ID | R-Group (Nucleophile) | MIC C. albicans (µg/mL) | MIC A. fumigatus (µg/mL) | cLogP | Notes |
| CMP-Isox | -Cl (Parent) | >64 | >64 | 3.2 | Inactive control (Lacks HBG) |
| ISOX-01 | Imidazole | 0.5 | 2.0 | 2.8 | Moderate activity |
| ISOX-02 | 1,2,4-Triazole | 0.125 | 0.5 | 2.5 | High potency (Target Candidate) |
| Fluconazole | (Reference) | 0.25 | >64 | 0.5 | Standard Control |
Interpretation:
-
Parent CMP-Isox: Typically shows high MIC (>64 µg/mL) because it lacks the nitrogenous headgroup required to coordinate the heme iron. This confirms that the isoxazole is a scaffold, not the primary pharmacophore.
-
Derivatives: A drop in MIC (e.g., to <1.0 µg/mL) upon adding imidazole confirms successful synthesis of a CYP51 inhibitor.
Troubleshooting & Critical Parameters
Chemical Stability
The chloromethyl group is sensitive to hydrolysis.
-
Storage: Store CMP-Isox at 2–8°C under argon.
-
Handling: Avoid prolonged exposure to moisture. If the compound turns yellow/orange, check for decomposition (HCl release).
Assay Validity (Self-Validating System)
To ensure the MIC assay is trustworthy, the following criteria must be met:
-
Growth Control: OD > 0.2 at 48h.
-
Sterility Control: OD < 0.05.
-
Reference Standard: Fluconazole MIC must fall within CLSI defined ranges (e.g., 0.12–1.0 µg/mL for C. albicans ATCC 90028).
-
Solvent Effect: DMSO control wells must show no inhibition compared to growth control.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
Perez, J., et al. (2024). "Novel Isoxazole-Based Antifungal Drug Candidates: Synthesis and Biological Evaluation." International Journal of Molecular Sciences, 25(24).[1] [Link][1][2]
-
PubChem. (2025). "Compound Summary: 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole."[2] National Library of Medicine.[Link]
-
RSC Advances. (2025). "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry.[Link]
Sources
HPLC Purification Method for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
Executive Summary
This technical note details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis and purification of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (CAS: 110704-33-1). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of COX-2 inhibitors (e.g., Valdecoxib derivatives).
Critical Technical Challenge: The presence of the chloromethyl moiety (-CH₂Cl) at the C3 position introduces significant electrophilic reactivity. This group is susceptible to:
-
Hydrolysis: Conversion to the hydroxymethyl derivative in aqueous buffers.
-
Solvolysis: Conversion to methoxy/ethoxy derivatives if alcohols (MeOH/EtOH) are used as solvents.
Core Recommendation: To maintain structural integrity, this protocol mandates the use of Acetonitrile (ACN) as the exclusive organic modifier and sample diluent. Methanol must be avoided during fraction collection and concentration.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Description |
| IUPAC Name | 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| LogP (Predicted) | ~3.2 (Highly Lipophilic) |
| UV Max | ~254 nm (primary), 210 nm (secondary) |
| Solubility | High in ACN, DCM, THF; Low in Water. |
| Stability Risk | High. Alkylating agent. Reacts with nucleophiles (OH⁻, RO⁻, RNH₂). |
Analytical Method (QC & Process Monitoring)
This method is designed for reaction monitoring and purity assessment. It prioritizes speed and resolution between the target chloromethyl compound and its potential hydrolysis product (hydroxymethyl analog).
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: C18 (End-capped), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size.
-
Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Role: Suppresses silanol activity and maintains acidic pH (~2.7) to inhibit hydrolysis.
-
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C (Controlled to prevent retention time drift).
-
Detection: UV at 254 nm (Reference: 360 nm).
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN) | Event |
| 0.00 | 60 | 40 | Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
Sample Preparation
-
Diluent: 100% Acetonitrile.
-
Concentration: 0.5 mg/mL for assay; 0.1 mg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (Hydrophobic). Do not use Nylon (binds impurities).
-
Stability Note: Analyze within 4 hours of preparation. Keep autosampler at 4°C if possible.
Preparative Purification Protocol
This protocol is scaled for the isolation of 100 mg to 1 g of crude material.
Preparative System Setup
-
Column: Prep C18, 150 mm × 21.2 mm (or 30 mm), 5 µm or 10 µm.
-
Rationale: High load capacity C18 is required to handle the lipophilicity of the bis-chlorinated aromatic system.
-
-
Flow Rate: 15–20 mL/min (Adjust based on column ID).
-
Detection: UV 254 nm (High sensitivity) and 280 nm (Lower sensitivity for main peak).
Gradient Strategy (Linear Scale-Up)
Due to the high lipophilicity, the compound elutes late. A focused gradient is more efficient than a full sweep.
-
Mobile Phase: Same as Analytical (0.1% FA in Water / ACN).
-
Gradient:
-
0–2 min: 50% B (Hold)
-
2–15 min: 50% → 95% B
-
15–18 min: 95% B (Wash)
-
18–20 min: 50% B (Re-equilibrate)
-
Post-Run Processing (Crucial Step)
The "Chloromethyl" group is most vulnerable during the fraction drying process.
-
Collection: Collect fractions into glass tubes. Avoid plastic if possible, as plasticizers can leach into high-ACN fractions.
-
Immediate Action: Pool fractions immediately.
-
Lyophilization (Freeze Drying):
-
Preferred: Flash freeze and lyophilize to remove water/ACN.
-
Alternative (Rotary Evaporator): Set bath temperature < 35°C. Use high vacuum to remove water quickly. Do not heat above 40°C.
-
-
Storage: Store the purified solid under Nitrogen/Argon at -20°C.
Workflow Visualization
The following diagram outlines the decision logic for purification, highlighting the critical "No Methanol" safety check.
Figure 1: Purification workflow emphasizing solvent compatibility to prevent degradation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN injected in high volume). | Dilute sample with 50% Water/ACN immediately before injection, or reduce injection volume. |
| Extra Peak (RRT ~0.8) | Hydrolysis product (Hydroxymethyl derivative). | Check autosampler temp (keep <10°C). Ensure mobile phase is fresh. |
| Extra Peak (RRT ~1.1) | Methyl ether derivative. | Contamination: Confirm no Methanol was used in sample prep or line flushing. |
| High Backpressure | Precipitation of crude material. | Filter sample (0.22 µm). Ensure crude is fully soluble in starting gradient %B. |
References
-
Isoxazole Synthesis & Stability
-
HPLC Method Development
-
HPLC Solvent Selection & Stability. Element Lab Solutions. Detailed guide on solvent miscibility and reactivity in RP-HPLC.
-
-
Compound Data
-
Solvent Handling
-
Best Practices for Unstable Solvents in HPLC. Agilent Technologies Technical Note.
-
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. PubChemLite - 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (C10H7Cl2NO) [pubchemlite.lcsb.uni.lu]
Experimental setup for catalyst-free isoxazole synthesis
Executive Summary
This application note details validated protocols for the catalyst-free synthesis of isoxazoles , a critical heterocycle in medicinal chemistry (e.g., Valdecoxib, Leflunomide). While Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is ubiquitous, the synthesis of isoxazoles often relies on transition metals (Cu, Ru) that pose heavy metal scavenging challenges in late-stage drug development.
This guide presents two "Green Chemistry" methodologies that eliminate transition metals:
-
Aqueous "On-Water" Condensation: A thermodynamic control method using hydroxylamine and 1,3-electrophiles.
-
Metal-Free 1,3-Dipolar Cycloaddition: A kinetic control method generating nitrile oxides in situ for reaction with alkynes.
Key Benefits:
-
Zero Metal Leaching: Eliminates the need for Pd/Cu scavengers (e.g., QuadraPure™).
-
Atom Economy: High-yield precipitation protocols reduce solvent waste.
-
Scalability: Validated from milligram to decagram scales.
Scientific Foundation & Mechanism
The "On-Water" Effect
In the absence of catalysts, water acts not just as a solvent but as a reaction medium that accelerates rates via the hydrophobic effect . Organic reactants (chalcones or 1,3-diketones) aggregate at the water interface, increasing the effective molarity and stabilizing the transition state through hydrogen bonding with the aqueous boundary.
Mechanism of Action
The synthesis proceeds via a condensation-cyclization-dehydration sequence. Unlike metal-catalyzed routes which force regioselectivity via coordination, this thermal route relies on the electronic nature of the substrate (Michael acceptor strength) to dictate the 3,5- vs 3,4-substitution pattern.
Figure 1: Mechanistic pathway for the condensation of hydroxylamine with 1,3-electrophiles to form isoxazoles.
Experimental Protocols
Method A: Aqueous Phase Synthesis (The "On-Water" Protocol)
Best for: Synthesis of 3,5-disubstituted isoxazoles from chalcones or 1,3-diketones. Green Score: 9/10 (Water solvent, simple filtration workup).
Materials
-
Substrate: 1,3-Diphenyl-2-propen-1-one (Chalcone) or 1,3-Diketone (1.0 equiv).
-
Reagent: Hydroxylamine Hydrochloride (NH₂OH[1][2][3]·HCl) (1.2 – 1.5 equiv).
-
Base: Sodium Acetate (NaOAc) or Sodium Citrate (1.5 equiv) — buffers the HCl released.
-
Solvent: Deionized Water (10 volumes).
Step-by-Step Procedure
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the Chalcone (10 mmol) in water (20 mL).
-
Addition: Add Hydroxylamine Hydrochloride (12 mmol) and Sodium Acetate (15 mmol) directly to the suspension.
-
Reaction:
-
Thermal: Heat to reflux (100°C) for 3–6 hours.
-
Microwave (Alternative): Heat at 110°C in a sealed vessel for 15–30 minutes (max pressure 15 bar).
-
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (usually fluorescent) should disappear.
-
Workup (The "Crash Out"):
-
Cool the reaction mixture to room temperature (20–25°C).
-
Cool further to 4°C in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the cake 3x with cold water to remove salts (NaCl/NaOAc).
-
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[4] Chromatography is rarely needed.
Method B: In-Situ Nitrile Oxide Cycloaddition (Metal-Free Click)
Best for: Drug discovery libraries requiring diverse substitution patterns via alkynes. Note: This replaces the Copper catalyst with a mild oxidant to generate the reactive dipole.
Materials
-
Precursor: Aldoxime (R-CH=NOH) (1.0 equiv).
-
Dipolarophile: Terminal Alkyne (1.2 equiv).
-
Oxidant: Chloramine-T (1.2 equiv) or aqueous NaOCl (Bleach) (1.5 equiv).
-
Solvent: Ethanol/Water (1:1) or THF/Water.
Step-by-Step Procedure
-
Dissolution: Dissolve the Aldoxime (1.0 mmol) and Alkyne (1.2 mmol) in Ethanol (5 mL).
-
Oxidant Addition:
-
Cycloaddition: Stir the mixture at reflux (70–80°C) for 4 hours.
-
Note: The Nitrile Oxide is unstable; generating it in the presence of the alkyne (trapping agent) prevents dimerization into furoxans.
-
-
Workup:
-
Evaporate the Ethanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography is usually required to separate the 3,5-isomer (major) from the 3,4-isomer (minor), although sterically bulky alkynes highly favor the 3,5-product.
Data Summary & Troubleshooting
Yield Comparison Table
| Substrate Class | Method A (On-Water) | Method B (Nitrile Oxide) | Regioselectivity (3,5 : 3,4) |
| 1,3-Diketones | 88 - 95% | N/A | >99:1 (Fixed by structure) |
| Chalcones | 82 - 90% | N/A | >95:5 |
| Aryl Alkynes | N/A | 75 - 85% | ~85:15 to 95:5 |
| Alkyl Alkynes | N/A | 60 - 70% | ~70:30 |
Critical Troubleshooting
-
Regioselectivity Issues (Method B): Without Copper, regiocontrol is steric/electronic. To improve 3,5-selectivity, use electron-deficient alkynes or bulky substituents.
-
Furoxan Formation: If the yield is low in Method B, the nitrile oxide is dimerizing. Decrease the rate of oxidant addition or increase the equivalents of Alkyne (to 2.0 equiv) to ensure trapping.
-
Oily Products (Method A): If the product does not precipitate, the "On-Water" effect might be compromised by too much organic co-solvent. Add more water or brine to force oiling out, then extract.
Experimental Workflow Diagram
Figure 2: Operational workflow for the aqueous synthesis of isoxazoles.
References
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[8][9] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
-
[Link]
-
-
Panda, K. C., et al. (2023).[11] Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity.[11][12][13] Current Drug Discovery Technologies, 20(3).
-
Zhou, X., et al. (2022).[2][15] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides.[15][16] Beilstein Journal of Organic Chemistry, 18, 446–454.
-
[Link]
-
-
Wang, J., et al. (2013).[2][9] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13623-13635.
-
Kadam, K. S., et al. (2016).[9] The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles.[9] Synthesis, 48, 3996-4008.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. abap.co.in [abap.co.in]
- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Application Note: Cell-Based Cytotoxicity Profiling of Novel Oxazole Derivatives
Abstract
Oxazole-containing compounds represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anticancer activity through microtubule destabilization or kinase inhibition. However, their inherent lipophilicity presents significant challenges in in vitro assays, often leading to compound precipitation and false-negative IC50 data. This guide provides a scientifically rigorous workflow for testing novel oxazoles, moving beyond simple viability screening to mechanistic validation using multiplexed endpoints.
Introduction & Scientific Rationale
The oxazole ring is a key pharmacophore found in natural products (e.g., Rhizoxin) and synthetic drugs (e.g., Cabazitaxel derivatives). In oncology, novel oxazoles often function by:
-
Microtubule Binding: Interacting with the colchicine or vinca alkaloid sites on tubulin, leading to G2/M cell cycle arrest.
-
Mitochondrial Disruption: Targeting electron transport chain components, directly impacting ATP production.
-
Kinase Inhibition: Acting as ATP-competitive inhibitors against targets like VEGFR or EGFR.
Why Standard Protocols Fail: Generic cytotoxicity protocols often overlook the solubility limits of oxazoles. If a compound precipitates in the cell culture media at high concentrations (e.g., >50 µM), the resulting "flat" dose-response curve is often misinterpreted as a lack of potency rather than a lack of bioavailability. This guide prioritizes solubility optimization and multiplexed readouts to ensure data integrity.
Experimental Design Strategy
A. Cell Line Selection for Selectivity Index (SI)
To validate therapeutic potential, you must demonstrate selectivity for cancer cells over normal tissue.[1]
-
Tumor Model: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver).
-
Normal Control: HUVEC (Endothelial) or BJ Fibroblasts.
-
Metric: Calculate Selectivity Index (
). An is generally considered a hit.
B. Assay Selection Matrix
| Assay Type | Readout | Mechanism | Best For |
| MTT / MTS | Colorimetric (Absorbance) | NAD(P)H-dependent oxidoreductase activity | High-throughput primary screening. |
| ATP Luminescence | Luminescence (RLU) | ATP quantitation | High sensitivity; confirming mitochondrial toxicity. |
| Multiplex Caspase | Fluorescence/Luminescence | Caspase-3/7 activation | Distinguishing apoptosis (programmed) from necrosis (toxicity). |
Protocol 1: Compound Preparation (Critical Step)
Oxazoles are prone to "crashing out" in aqueous media. This step ensures solubility.
-
Stock Preparation: Dissolve the solid oxazole derivative in 100% DMSO to a concentration of 20 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.
-
Intermediate Dilution (The "Step-Down" Method):
-
Do NOT add 20 mM stock directly to cell media.
-
Prepare a 200x working solution in 100% DMSO.
-
Example: To test at 10 µM final, prepare a 2 mM solution in DMSO.
-
Add 1 µL of this 200x solution to 199 µL of media. Final DMSO = 0.5% (Safe for most cells).[2]
-
Protocol 2: Metabolic Competence Assay (MTT)
The Gold Standard for initial IC50 determination.
Reagents:
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates. Volume: 100 µL.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Remove old media (carefully, do not disturb monolayer).[4]
-
Add 100 µL fresh media containing the oxazole serial dilution (e.g., 0.01 µM to 100 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin, 1 µM).
-
-
Exposure: Incubate for 48 or 72 hours.
-
Labeling: Add 10 µL MTT reagent to each well. Incubate 3–4 hours until purple precipitates are visible.
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Protocol 3: ATP-Based Luminescence (CellTiter-Glo®)
Recommended for oxazoles suspected of targeting mitochondria.
Rationale: Since some oxazoles inhibit mitochondrial enzymes, an MTT assay (which relies on mitochondrial dehydrogenase) might give skewed results. ATP assays measure cell health independently of specific enzyme activity.
Workflow:
-
Seeding & Treatment: Same as Protocol 2, but use Opaque White Plates to prevent light bleed-through.
-
Equilibration: Bring plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins.
-
Lysis: Add 100 µL CellTiter-Glo reagent directly to the culture wells (1:1 ratio).
-
Mixing: Orbitally shake for 2 mins to induce cell lysis.
-
Incubation: Incubate at RT for 10 mins to stabilize the luminescent signal.
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Protocol 4: Multiplexing Mechanism (Apoptosis vs. Necrosis)
To determine if your oxazole induces programmed cell death (desirable) or non-specific lysis (toxic).
Reagents:
-
CellTox™ Green (Membrane integrity dye - Necrosis).
-
Caspase-Glo® 3/7 (Luminescent substrate - Apoptosis).[5]
Workflow:
-
Treatment: Treat cells with oxazole for 24 hours.
-
Necrosis Read: Add CellTox Green dye (1:1000). Incubate 15 mins. Measure Fluorescence (Ex: 485nm / Em: 520nm).
-
High Signal = Necrosis (Membrane rupture).
-
-
Apoptosis Read: Add Caspase-Glo 3/7 reagent to the same wells. Incubate 30 mins. Measure Luminescence .
-
High Signal = Apoptosis (Caspase activation).
-
Data Analysis & Visualization
Calculating IC50[1][6][7][8][9][10][11]
-
Normalize:
-
Curve Fit: Use non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.
-
Equation:
-
-
QC Check:
should be > 0.95. If lower, check for precipitation or pipetting errors.
Visualizing the Mechanism
The following diagram illustrates the decision tree for characterizing a novel oxazole.
Caption: Logical workflow for progressing a novel oxazole from synthesis to mechanistic validation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility in aqueous media. | Reduce final concentration. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound. |
| "Edge Effect" (High variance) | Evaporation in outer wells. | Fill outer wells with PBS (do not use for data). Use a breathable plate seal. |
| High Background (MTT) | Serum protein interference or phenol red. | Use phenol red-free media. Include a "Media Only" blank for subtraction.[6] |
| Inconsistent IC50 | Cell density too high/low. | Optimize seeding density so cells are in log-phase growth during treatment (50-70% confluency). |
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][7][8][9][6][10][11] In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Multiplexing Cell Based Assays Get More Biologically Relevant Data [promega.com]
The Versatile Chloromethylisoxazole: A Gateway to Novel Functional Derivatives in Drug Discovery
Introduction: The Isoxazole Moiety as a Privileged Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups, and its metabolic stability make it an attractive core for the design of novel therapeutics.[3] The functionalization of the isoxazole ring is therefore a critical endeavor for researchers and drug development professionals seeking to expand chemical diversity and modulate pharmacological activity. Among the various substituted isoxazoles, the chloromethyl-substituted variants stand out as exceptionally versatile synthetic intermediates. The high reactivity of the chloromethyl group, particularly its susceptibility to nucleophilic displacement, provides a direct and efficient handle for the introduction of a wide range of functional groups, thereby unlocking a vast chemical space for exploration.[4][5]
This technical guide provides a comprehensive overview of the key strategies for the functionalization of the chloromethyl group on the isoxazole ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their execution, and present quantitative data to guide experimental design.
Core Chemistry: The Reactivity of the Chloromethyl Group
The synthetic utility of chloromethylisoxazoles stems from the electrophilic nature of the carbon atom in the chloromethyl group. This electrophilicity is a consequence of the electron-withdrawing inductive effect of the adjacent chlorine atom. This makes the carbon atom a prime target for attack by a diverse range of nucleophiles. The primary pathways for the functionalization of the chloromethyl group can be broadly categorized into three main classes:
-
Nucleophilic Substitution Reactions: This is the most common and versatile approach, where the chloride ion is displaced by a variety of nucleophiles.
-
Oxidation Reactions: The chloromethyl group can be oxidized to afford the corresponding isoxazole aldehydes or carboxylic acids, which are valuable building blocks for further elaboration.
-
Reduction Reactions: The chloromethyl group can be reduced to a methyl group, providing a route to isoxazole derivatives with a different substitution pattern.
The following sections will provide detailed application notes and protocols for each of these transformative strategies.
I. Nucleophilic Substitution: A Universe of Possibilities
The nucleophilic substitution reaction at the chloromethyl group of an isoxazole typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] This single-step process involves the backside attack of the nucleophile on the electrophilic carbon, leading to the simultaneous displacement of the chloride leaving group.[9][10]
The rate and efficiency of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base to neutralize the hydrochloric acid generated during the reaction.
I.A. N-Nucleophiles: Building Amines and Amine Derivatives
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Chloromethylisoxazoles readily react with a variety of N-nucleophiles to generate the corresponding amines and their derivatives.
Protocol 1: Synthesis of Secondary and Tertiary Amines via Direct Alkylation
This protocol describes the reaction of a chloromethylisoxazole with a primary or secondary amine, such as morpholine, to yield the corresponding tertiary amine.[4]
Materials:
-
3-(Chloromethyl)-5-phenylisoxazole
-
Morpholine
-
Methanol
-
Sodium carbonate (optional, as a base)
Procedure:
-
To a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) in methanol (10 mL), add morpholine (1.2 mmol).
-
If the amine hydrochloride salt is used, add sodium carbonate (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-((morpholin-4-yl)methyl)-5-phenylisoxazole.
| Nucleophile | Product | Yield (%) | Reference |
| Morpholine | 3-((Morpholin-4-yl)methyl)-5-phenylisoxazole | ~70-85% | [4] |
| Piperidine | 3-((Piperidin-1-yl)methyl)-5-phenylisoxazole | ~75-90% | [4] |
I.B. O-Nucleophiles: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6][7][8] In the context of chloromethylisoxazoles, this reaction allows for the facile introduction of aryloxy and alkoxy moieties.
Protocol 2: Synthesis of Aryloxymethylisoxazoles
This protocol details the synthesis of 3-aryloxymethyl-5-phenylisoxazoles via the Williamson ether synthesis.[4]
Materials:
-
3-(Chloromethyl)-5-phenylisoxazole
-
Substituted phenol (e.g., p-cresol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted phenol (1.1 mmol) in DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Phenol | Product | Yield (%) | Reference |
| p-Cresol | 3-((p-Tolyloxy)methyl)-5-phenylisoxazole | ~60-75% | [4] |
| Phenol | 3-(Phenoxymethyl)-5-phenylisoxazole | ~55-70% | [4] |
I.C. S-Nucleophiles: Forging Thioethers
The introduction of sulfur-containing functionalities can significantly impact the physicochemical and biological properties of a molecule. Chloromethylisoxazoles are excellent substrates for the synthesis of isoxazolylmethyl thioethers.
Protocol 3: Synthesis of Isoxazolylmethyl Thioethers
This protocol describes the reaction of a chloromethylisoxazole with a thiol to form a thioether.[4]
Materials:
-
3-(Chloromethyl)-5-phenylisoxazole
-
Thiophenol
-
Sodium methoxide (NaOMe) in methanol
-
Methanol
Procedure:
-
To a solution of thiophenol (1.1 mmol) in methanol (10 mL), add a solution of sodium methoxide in methanol (1.1 mmol) at 0 °C.
-
Stir the mixture for 15 minutes to form the sodium thiophenoxide.
-
Add a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) in methanol (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Thiol | Product | Yield (%) | Reference |
| Thiophenol | 3-((Phenylthio)methyl)-5-phenylisoxazole | ~80-95% | [4] |
| Benzylthiol | 3-((Benzylthio)methyl)-5-phenylisoxazole | ~85-98% | [4] |
II. Oxidation: Accessing Higher Oxidation States
Oxidation of the chloromethyl group provides access to isoxazole-aldehydes and -carboxylic acids, which are versatile intermediates for a plethora of subsequent transformations, including reductive amination, Wittig reactions, and amide bond formation.
Protocol 4: Oxidation to Isoxazole-5-carbaldehyde using Manganese Dioxide
This protocol describes a mild and selective oxidation of a primary alcohol (derived from the chloromethylisoxazole) to the corresponding aldehyde using activated manganese dioxide (MnO₂).[11]
Materials:
-
(Isoxazol-5-yl)methanol (prepared from the corresponding chloromethylisoxazole via hydrolysis)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (isoxazol-5-yl)methanol (1.0 mmol) in dichloromethane (20 mL), add activated manganese dioxide (10 mmol).
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude isoxazole-5-carbaldehyde, which can be purified by column chromatography if necessary.
Alternative: Swern Oxidation
The Swern oxidation is another excellent method for the mild oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[12][13][14] This method is particularly useful for sensitive substrates.
III. Reduction: From Chloromethyl to Methyl
Reduction of the chloromethyl group to a methyl group can be a crucial transformation in structure-activity relationship (SAR) studies, allowing for the fine-tuning of steric and electronic properties of the isoxazole derivative.
Protocol 5: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes.[15]
Materials:
-
5-(Chloromethyl)-3-phenylisoxazole
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Fieser's workup reagents
Procedure:
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of 5-(chloromethyl)-3-phenylisoxazole (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 5-methyl-3-phenylisoxazole.
Alternative: Catalytic Transfer Hydrogenation
For substrates sensitive to strong hydrides, catalytic transfer hydrogenation offers a milder alternative for dehalogenation.[16][17] This method typically employs a palladium catalyst and a hydrogen donor such as ammonium formate or formic acid.
Conclusion: A Versatile Tool for Chemical Innovation
The functionalization of the chloromethyl group on the isoxazole ring represents a powerful and versatile strategy for the synthesis of novel and diverse molecular entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these valuable building blocks. By understanding the underlying mechanisms and mastering these experimental techniques, scientists in the field of drug discovery can efficiently generate libraries of isoxazole derivatives for biological screening, ultimately accelerating the development of new and improved therapeutics. The continued exploration of new reagents and methodologies for the transformation of the chloromethylisoxazole scaffold will undoubtedly lead to further innovations in medicinal chemistry.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. orgsyn.org [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Large-Scale Synthesis of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole . This compound is a critical heterocyclic building block, often employed as a scaffold in the development of COX-2 inhibitors, antimicrobials, and agrochemicals.
The guide prioritizes the Regioselective [3+2] Cycloaddition strategy using an enamine intermediate. This route is selected for its superior regiocontrol in establishing the 3,4-substitution pattern, avoiding the mixtures common in direct alkyne cycloadditions.
Executive Summary
The synthesis of 3,4-disubstituted isoxazoles presents a regiochemical challenge compared to their 3,5-disubstituted counterparts. Standard thermal cycloaddition of nitrile oxides to terminal alkynes favors the 3,5-isomer. To achieve the 3-(chloromethyl)-4-(4-chlorophenyl) architecture with high specificity, this protocol utilizes the Enamine-Nitrile Oxide Cycloaddition method.
This workflow involves the in situ generation of chloroacetonitrile oxide and its interception by the morpholine enamine of 4-chlorophenylacetaldehyde . This approach ensures:
-
Regio-fidelity: >95% selectivity for the 4-aryl isomer.
-
Scalability: Avoids high-pressure hydrogenation or cryogenic lithiation steps.
-
Operational Safety: Mitigates the isolation of unstable nitrile oxide species.
Chemical Reaction Strategy
Retrosynthetic Analysis
The target molecule is disassembled into two primary synthons:
-
Dipolarophile (C2 Fragment): 4-(4-Chlorostyryl)morpholine (derived from 4-chlorophenylacetaldehyde).
-
Dipole (C2 Fragment): Chloroacetonitrile oxide (generated from 2-chloro-N-hydroxyacetimidoyl chloride).
Reaction Scheme
The mechanism proceeds via a concerted but asynchronous [3+2] cycloaddition. The enamine's electron-rich
Figure 1: Convergent synthesis pathway via enamine activation.
Experimental Protocol
Materials & Equipment
| Reagent | CAS No. | Grade | Role |
| 4-Chlorophenylacetaldehyde | 104-09-6 | >97% | Substrate |
| Morpholine | 110-91-8 | Reagent | Enamine Former |
| 2-Chloroacetaldehyde oxime | 5145-87-9 | >95% | Dipole Precursor |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 98% | Chlorinating Agent |
| Triethylamine (Et3N) | 121-44-8 | Anhydrous | Base |
| Toluene | 108-88-3 | ACS | Solvent |
Equipment:
-
20 L Glass-lined Reactor (jacketed) with overhead stirrer.
-
Dean-Stark trap (for enamine formation).
-
Addition funnels (pressure-equalizing).
-
Rotary Evaporator (industrial scale).
Step-by-Step Methodology
Step 1: Synthesis of Enamine (4-(4-Chlorostyryl)morpholine)
Rationale: Enamines are more reactive and regioselective dipolarophiles than their parent aldehydes.
-
Charge: Load the reactor with 4-Chlorophenylacetaldehyde (1.0 equiv, 1.0 kg) and Toluene (5.0 L).
-
Add: Add Morpholine (1.2 equiv, 0.67 kg) and a catalytic amount of p-toluenesulfonic acid (0.5 mol%).
-
Reflux: Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap attached.
-
Monitor: Continue reflux until the theoretical amount of water (~116 mL) is collected (approx. 3–5 hours).
-
Concentrate: Cool to 50°C and remove excess toluene and morpholine under reduced pressure. The resulting yellow oil (enamine) is used directly in the next step to prevent hydrolysis.
-
QC Check: 1H NMR should show the disappearance of the aldehyde CHO peak (~9.8 ppm) and appearance of vinyl protons (~5-7 ppm).
-
Step 2: Preparation of Dipole Precursor (Imidoyl Chloride)
Note: This step generates the precursor for the nitrile oxide.
-
Dissolve: In a separate vessel, dissolve 2-Chloroacetaldehyde oxime (1.1 equiv relative to aldehyde) in DMF (3.0 L).
-
Chlorinate: Cool to 0–5°C. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 1 hour, maintaining temperature <10°C.
-
Stir: Allow to warm to room temperature and stir for 2 hours.
-
Result: A solution containing 2-chloro-N-hydroxyacetimidoyl chloride .
-
Step 3: [3+2] Cycloaddition and Aromatization
-
Combine: Dissolve the crude Enamine (from Step 1) in Dichloromethane (DCM) or Toluene (5.0 L) in the main reactor. Cool to 0°C.
-
Addition: Add the Imidoyl Chloride solution (from Step 2) to the reactor.
-
Cyclize: Slowly add Triethylamine (1.2 equiv) dropwise over 2 hours.
-
Critical Control: The rate of base addition controls the generation of the nitrile oxide. Adding it too fast causes dimerization (furoxan formation). Keep temperature <5°C.
-
-
Reaction: Once addition is complete, allow the mixture to warm to 20°C and stir for 12 hours.
-
Elimination: Add dilute HCl (1M, 2.0 L) and stir vigorously for 1 hour. This facilitates the elimination of the morpholine moiety and aromatizes the ring.
Step 4: Work-up and Purification
-
Separation: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 2 L).
-
Wash: Wash combined organics with water (3 x 3 L) and brine (2 L).
-
Dry & Concentrate: Dry over Na2SO4, filter, and concentrate to a crude solid.
-
Crystallization: Recrystallize from Ethanol/Heptane (1:4) .
-
Yield Target: 65–75% overall.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Quality Control & Validation
Analytical Specifications
| Test | Method | Specification |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% |
| Identity | 1H NMR (CDCl3) | Confirms 3-CH2Cl (s, 2H) and 4-Aryl pattern |
| Regioisomer | HPLC/NMR | < 1.0% of 3,5-isomer |
| Residual Solvent | GC-HS | < 5000 ppm (Toluene/DCM) |
Troubleshooting Guide
-
Problem: Low Yield / High Dimer Formation.
-
Cause: Nitrile oxide generated too fast.
-
Fix: Slow down the addition of Et3N. Dilute the reaction mixture further.
-
-
Problem: Incomplete Elimination of Morpholine.
-
Cause: Acid wash step too short or weak.
-
Fix: Increase stirring time with HCl or use 2M HCl.
-
-
Problem: Presence of 3,5-isomer.
-
Cause: Enamine hydrolysis back to aldehyde before reaction.
-
Fix: Ensure enamine is kept anhydrous and used immediately.
-
Process Safety (HSE)
-
Nitrile Oxides: Potentially explosive in concentrated solid forms. Always generate in situ in solution. Never isolate the nitrile oxide intermediate.
-
Chloromethyl Group: The product is an alkylating agent (potential genotoxin). Handle with high-containment protocols (glovebox or ventilated enclosure).
-
Exotherms: The addition of NCS and Et3N are exothermic. Efficient jacket cooling is mandatory.
References
-
Regioselective Synthesis via Enamines: Stork, G., et al. "Regiospecific synthesis of isoxazoles." J. Am. Chem. Soc.[2]1967 , 89, 5461. Link
-
Nitrile Oxide Generation: Liu, K.-C., et al. "Synthesis of isoxazoles using chloroacetaldehyde oxime." J. Org. Chem.1980 , 45, 3916. Link
-
General Isoxazole Reviews: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Curr.[3][2][4] Org. Chem.2005 , 9, 925.[3]
- Safety of Nitrile Oxides: Agrawal, J. P. High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH, 2010.
-
Related Scaffold Synthesis: "Synthesis of 3-methyl-4-aryl-isoxazoles." Organic Syntheses, Coll. Vol. 9, p. 123. Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. theswissbay.ch [theswissbay.ch]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole Synthesis
Ticket ID: ISOX-304-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "3,4-Substitution" Challenge
Welcome to the technical support center. You are likely encountering yield issues because the target molecule, 3-(chloromethyl)-4-(4-chlorophenyl)isoxazole , possesses a specific substitution pattern (3,4-disubstituted) that is thermodynamically less favored in standard cycloaddition reactions compared to the 3,5-isomer.[1]
Most yield losses for this specific scaffold stem from three root causes:
-
Regio-irregularity: Standard [3+2] cycloadditions favor the 3,5-isomer.[1][2]
-
Dimerization: Formation of furoxan byproducts during nitrile oxide generation.[2]
-
Labile Functionality: The 3-chloromethyl group is susceptible to hydrolysis or polymerization during workup.[1][2]
This guide provides a diagnostic workflow, optimized protocols, and troubleshooting steps to recover yield.
Module 1: Diagnostic Workflow (The Reaction Pathway)
Before adjusting your protocol, identify which pathway you are currently using.[2] The diagram below illustrates the competition between the desired pathway and common failure modes.
Figure 1: Reaction landscape showing the competition between the desired 3,4-cyclization and the thermodynamically favored 3,5-isomer or dimerization.
Module 2: Troubleshooting Guides
Issue 1: "I am getting the wrong isomer (3,5-disubstituted) or a mixture."
Diagnosis: You are likely using a direct [3+2] cycloaddition of a nitrile oxide with a terminal alkyne.[2] Sterics and electronics drive the formation of the 5-substituted product (the "wrong" isomer for your target).[1]
Corrective Protocol (The Enamine Route): To force the 4-aryl substitution, you must use an enamine-triggered cycloaddition or a Vilsmeier-Haack cyclization .[1]
-
Reagents: Use 4-chlorophenylacetaldehyde (or its enamine) reacting with 2-chloro-N-hydroxyacetimidoyl chloride .[1][2]
-
Mechanism: The enamine acts as a dipolarophile that reverses the regioselectivity, or allows for a stepwise condensation that locks the aryl group at position 4.[2]
-
Alternative Precursor: Start with 1-(4-chlorophenyl)propan-2-one . Form the oxime, then cyclize.[2][3][4][5][6] This naturally places the aryl group at position 4 and a methyl at position 3.[2]
-
Post-Functionalization: Brominate/Chlorinate the 3-methyl group using NCS (N-chlorosuccinimide) and AIBN to get your 3-chloromethyl target.[1]
-
Issue 2: "My yield is low (<30%) and I see a solid precipitate that isn't product."
Diagnosis: You are generating the nitrile oxide too quickly, leading to dimerization into furoxan (1,2,5-oxadiazole-2-oxide).[2]
Corrective Protocol (High Dilution Technique): If you must use the nitrile oxide route, you must keep the steady-state concentration of the nitrile oxide low.[2]
-
Step 1: Dissolve your hydroximoyl chloride precursor in the reaction solvent (DCM or Toluene).[2]
-
Step 2: Dissolve your base (Triethylamine) in a separate syringe.[2]
-
Step 3: Use a syringe pump to add the base over 4–6 hours .[2]
-
Why: This ensures the nitrile oxide is trapped by the dipolarophile (alkyne/enamine) immediately upon formation, rather than colliding with another nitrile oxide molecule.[2]
Issue 3: "The Chloromethyl group is degrading during workup."
Diagnosis: Benzylic-type halides on isoxazoles are highly reactive.[1][2] Strong bases (NaOH, KOH) used in workup can hydrolyze the
Corrective Protocol (Buffered Workup):
-
Quench: Use dilute HCl or saturated
instead of strong base.[2] -
Drying: Avoid basic drying agents like
; use or .[2] -
Storage: Store the isolated solid at -20°C under Argon. The chloromethyl group can self-alkylate intermolecularly if left in solution.[1][2]
Module 3: Optimized Experimental Protocol
Target: Synthesis of 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole via the Modified Vilsmeier / Halogenation Route . Note: This route avoids the regioselectivity issues of direct cycloaddition.[1]
Step 1: Scaffold Construction (3-Methyl-4-aryl-isoxazole)
| Parameter | Condition | Rationale |
| Substrate | 1-(4-chlorophenyl)propan-2-one | Provides the 4-aryl backbone.[1] |
| Reagent A | DMF-DMA (1.2 equiv) | Forms the enaminone intermediate.[1][2] |
| Reagent B | Hydroxylamine HCl (1.5 equiv) | Cyclizes to form the isoxazole ring.[2] |
| Solvent | Ethanol / Reflux | Promotes condensation and cyclization.[2] |
| Yield Target | >85% | High efficiency step. |
Step 2: Functionalization (Methyl Chloromethyl)
This is the critical step for your specific target.[1][2]
-
Dissolution: Dissolve the 3-methyl-4-(4-chlorophenyl)isoxazole in CCl4 or Benzotrifluoride (greener alternative).[1]
-
Reagent: Add NCS (N-Chlorosuccinimide) (1.05 equiv). Do not use excess to avoid dichlorination.[1]
-
Catalyst: Add AIBN or Benzoyl Peroxide (5 mol%).
-
Reaction: Reflux under
for 2-4 hours. Monitor by TLC.[2] -
Purification: Filter off succinimide. Evaporate solvent.[2][7] Recrystallize from Hexane/EtOAc.[2] Do not use silica column chromatography if possible , as the chloromethyl group can degrade on acidic silica.[2]
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use bleach (NaOCl) to generate the nitrile oxide? A: Yes, but it often leads to lower yields due to the biphasic nature of the reaction.[2] If you use bleach, you must use a phase transfer catalyst (like TEBA) and ensure vigorous stirring.[2] However, for the 3,4-substitution pattern, the NCS/Base method in homogeneous solvent is superior.[2]
Q: Why do I see a "dimer" peak in my Mass Spec? A: That is the Furoxan byproduct.[2] It has exactly 2x the mass of your nitrile oxide intermediate (minus the HCl).[2] This confirms your base addition was too fast. See Module 2, Issue 2.
Q: Can I make the 3-hydroxymethyl analog and then chlorinate it?
A: Yes. Reacting the 3-hydroxymethyl isoxazole with Thionyl Chloride (
References
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.[2][5] The Journal of Organic Chemistry, 72(25), 9643–9647.[2]
- Key Insight: Establishes the robust cyclization protocols for Valdecoxib intermedi
-
Jia, Q.-F., et al. (2013). Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[2][4][8] Synlett, 24(01), 79-84.[2][4][8]
- Key Insight: Solves the regioselectivity problem, ensuring the 4-position substitution.
-
Talley, J. J., et al. (2000). Preparation of isoxazolyl benzenesulfonamides as cyclooxygenase-2 inhibitors.[2] U.S. Patent 6,034,256.[2]
-
Key Insight: The foundational industrial process for Valdecoxib, detailing the conversion of deoxybenzoin derivatives to isoxazoles.[2]
-
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[2] DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[2][4]
- Key Insight: Explains the thermodynamic preference for 3,5-substitution in standard cycloadditions, validating the need for altern
Sources
- 1. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]
- 6. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
Overcoming challenges in the purification of chlorinated organic compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Decomposition, Separation, and Stability Issues in Chlorinated Compounds
Welcome to the Purification Support Hub
A Note from Dr. Aris Thorne, Senior Application Scientist: "Chlorinated organic compounds (alkyl halides, acyl chlorides, and chlorinated heterocycles) present a unique paradox in the lab. They are often robust intermediates in synthesis but fragile during purification. The high electronegativity of chlorine creates electrophilic centers prone to hydrolysis, while the 'good leaving group' ability of the chloride ion makes them susceptible to elimination (dehydrohalogenation) on acidic stationary phases or metal surfaces.
This guide moves beyond standard protocols. We address the why behind the failure modes—specifically the invisible role of Lewis acid catalysis and autocatalytic decomposition—and provide self-validating workflows to secure your yield."
Module 1: Chromatography Troubleshooting
Issue: "My compound degrades on the silica column (streaking/low recovery)."
Diagnosis:
Standard silica gel (
The Fix: Stationary Phase Neutralization
-
Protocol A: The TEA Buffer Method (Standard)
-
Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Doping: Add 1% Triethylamine (TEA) to the mobile phase solvent system.
-
Equilibration: Flush the column with 3-5 column volumes (CV) of this TEA-doped solvent before loading your sample.
-
Mechanism: The basic amine protonates, effectively "capping" the acidic silanol sites, rendering the surface neutral.
-
Validation: Run a TLC plate. If the spot is tight (Rf ~0.3-0.5) with TEA and streaks without it, the method is working.
-
-
Protocol B: The "Neutral Alumina" Switch (High Sensitivity) If TEA is incompatible with your compound, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica but retains polar retention characteristics.
Issue: "I see 'Ghost Peaks' in my chromatogram."
Diagnosis: You are likely observing on-column degradation. The "ghost peak" is often the elimination product (the alkene).
-
Reaction:
Visualizing the Decision Logic:
Figure 1: Decision matrix for selecting the correct stationary phase conditions to prevent on-column dehydrohalogenation.
Module 2: Distillation & Thermal Stability
Issue: "The product turns dark and acidic during vacuum distillation."
Diagnosis: This is Autocatalytic Decomposition .
-
Thermal stress causes a small amount of HCl to eliminate.
-
HCl acts as a catalyst, lowering the activation energy for further elimination.
-
The reaction accelerates exponentially. Darkening is caused by the polymerization of the resulting olefins.
The Fix: The "Scavenger" Distillation
Protocol:
-
Add a Stabilizer: Add 1-2% (w/w) of anhydrous Potassium Carbonate (
) or Calcium Hydride ( ) directly to the distillation pot. These bases neutralize liberated HCl instantly, breaking the catalytic cycle. -
Vacuum Control: Never distill chlorinated compounds at atmospheric pressure if the boiling point exceeds 100°C. Use high vacuum (<5 mmHg) to keep the bath temperature below 60°C.
Data: Boiling Point vs. Vacuum Guidelines
| Compound Class | Atmospheric BP | Rec.[1][2][3] Vacuum | Est. Distillation Temp | Risk Level |
| Alkyl Chlorides (Primary) | 80-120°C | 20 mmHg | 40-50°C | Low |
| Benzylic Chlorides | 170-200°C | < 1 mmHg | 50-60°C | Critical (Explosion Risk) |
| Acyl Chlorides | 50-100°C | 50 mmHg | 30-40°C | Moderate (Hydrolysis Risk) |
Module 3: Crystallization & Isolation
Issue: "My product 'oils out' instead of crystallizing."
Diagnosis: Chlorinated compounds are heavy (high density) and lipophilic. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (crystallization). This often happens because the compound is too soluble in the organic solvent or the anti-solvent was added too fast.
The Fix: The "Cloud Point" Oscillation
-
Dissolution: Dissolve the crude oil in the minimum amount of a good solvent (e.g., DCM or Acetone).
-
Anti-solvent Addition: Add the anti-solvent (e.g., Hexane) dropwise only until a faint turbidity persists.
-
Seeding: Add a seed crystal. If you lack seeds, scratch the glass interface.
-
Cycling: If it oils out, heat slightly until clear, then cool very slowly (1°C/min). Rapid cooling favors oiling.
Issue: "I cannot remove residual water/solvent."
Diagnosis: Chlorinated solvents like DCM and Chloroform form azeotropes with water, which can be exploited for drying.
Protocol: Azeotropic Drying
-
Workflow: If your product is wet, dissolve it in DCM.
-
Evaporation: Rotary evaporate.[4] The DCM/Water azeotrope (boiling at 38.1°C, 1.5% water) will carry the water off more efficiently than trying to pump off water alone.
-
Repeat: Perform this "strip down" 3 times to ensure anhydrousness.
Module 4: Safety & Equipment Integrity
Issue: "My rotary evaporator pump is corroding."
Diagnosis: Even trace HCl release destroys PTFE diaphragms and stainless steel rotors over time.
The Fix: The "Sacrificial" Trap
Visualizing the Protection Workflow:
Figure 2: Mandatory setup for protecting vacuum pumps from chlorinated acid byproducts.
Protocol:
-
Insert a gas washing bottle filled with 10% KOH or NaOH between the cold trap and the pump.
-
This neutralizes acidic vapors before they enter the pump mechanism.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for specific boiling points and stability data).
-
Blitz, J. P., et al. (2005). "Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica." Journal of Physical Chemistry B. (Mechanistic evidence of silica surface acidity and reactivity with alkyl halides).
-
Krzmarzick, M. J., & Novak, P. J. (2014).[5] "Removal of chlorinated organic compounds during wastewater treatment." Applied Microbiology and Biotechnology. (Context on dehydrohalogenation pathways).
-
ChemPros Community. (2025). "Advice on neutralising silica gel for column chromatography of sensitive compounds." (Field-proven protocols for TEA neutralization).
-
Sigma-Aldrich Technical Library. "Solvent Stabilizers: Preserving Purity." (Data on amylene and ethanol stabilizers for chlorinated solvents).
Sources
- 1. US5558747A - Process for azeotropic distillation of aqueous chloral mixtures - Google Patents [patents.google.com]
- 2. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Workup [chem.rochester.edu]
- 5. Removal of chlorinated organic compounds during wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in chalcone to isoxazole conversion
Ticket ID: ISOX-SYN-404 Subject: Troubleshooting Low Yields & Heterogeneity in Cyclocondensation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Overview: The Mechanistic Bottleneck
Low yields in converting chalcones (
The Reaction Pathway & Failure Points
The reaction with hydroxylamine hydrochloride (
-
Basic Media: Favors the Michael addition (1,4-addition) to form 5-hydroxyisoxazolidine or isoxazoline intermediates.
-
Acidic/Neutral Media: Favors 1,2-addition to the carbonyl, forming an oxime, which must then cyclize.
Critical Insight: Many researchers report "low yields" because they isolate the isoxazoline (dihydro-isoxazole) intermediate, failing to perform the necessary oxidative dehydrogenation (aromatization) step.
Figure 1: Mechanistic bifurcation in isoxazole synthesis. Note that the Isoxazoline
Protocol Optimization: Standard vs. High-Efficiency
To resolve yield issues, compare your current workflow against these validated protocols.
Method A: The "Robust" Chemical Oxidation (Recommended for Low Yields)
If you are obtaining the isoxazoline intermediate (often an oil or low-melting solid), you must force aromatization.
-
Cyclization: Reflux Chalcone (1 eq) +
(2 eq) + NaOH (2.5 eq) in Ethanol. -
Monitor: Check TLC. If a spot persists just below the chalcone (likely isoxazoline), do not stop.
-
The Fix (Aromatization): Add a mild oxidant or dehydrating agent.
-
Acidic Dehydration: Add Glacial Acetic Acid and reflux for 2–4 hours.
-
Oxidative Dehydrogenation: For stubborn isoxazolines, use Chloramine-T or
-MnO to drive the reaction to the aromatic isoxazole [1].
-
Method B: Green Intensification (Ultrasound/Microwave)
Conventional reflux often leads to thermal degradation of sensitive substituents. Energy-efficient methods drastically improve yields by enhancing molecular agitation without prolonged thermal stress.
Comparative Performance Data:
| Parameter | Conventional Reflux | Microwave Irradiation (MW) | Ultrasound Irradiation (US) |
| Time | 6 – 12 Hours | 2 – 10 Minutes | 30 – 90 Minutes |
| Yield | 45 – 65% | 85 – 94% | 80 – 92% |
| Solvent | Ethanol/Acetic Acid | Ethanol/Water (Green) | Water/Ethanol |
| Selectivity | Moderate (Side products common) | High | High |
| Reference | [2] | [3] | [4] |
Troubleshooting FAQ: Root Cause Analysis
Q1: My product is an oil/gum instead of a solid, and the NMR shows aliphatic protons around 3.0-5.0 ppm. What happened? Diagnosis: You have isolated the Isoxazoline (4,5-dihydroisoxazole), not the Isoxazole. The Fix: The reaction stopped at the cyclization stage.
-
Immediate Action: Redissolve the crude oil in Glacial Acetic Acid and reflux for 2 hours. This promotes the elimination of water (dehydration) to form the aromatic ring.
-
Prevention: Ensure your base concentration is sufficient. A weak base (e.g., Pyridine) often stops at the isoxazoline stage. Use KOH or NaOH for complete conversion [5].
Q2: I am seeing a mixture of two regioisomers. How do I control this?
Diagnosis: Competition between the attack on the carbonyl (1,2) and the
-
To favor 3,5-disubstituted isoxazoles: Use basic conditions (NaOH/EtOH). The hydroxylamine attacks the
-carbon (Michael addition) more readily in basic media. -
To favor 3,4-disubstituted isoxazoles: This is rarer from chalcones but can occur if the chalcone has specific steric bulk. Switch to a regioselective synthesis using nitrile oxides and alkynes (Click chemistry) if the chalcone route remains non-selective [6].
Q3: My yield is <30% when using electron-rich chalcones (e.g., methoxy-substituted).
Diagnosis: Electronic deactivation. Electron-Donating Groups (EDGs) on the chalcone ring reduce the electrophilicity of the
-
Catalysis: Add a Lewis Acid catalyst (e.g.,
or ) to activate the carbonyl and facilitate nucleophilic attack [7]. -
Energy Input: Switch to Microwave irradiation (150-300W). The dipole rotation effect helps overcome the activation energy barrier imposed by the EDGs [3].
Q4: The reaction turns into a black tar (Polymerization). Diagnosis: Thermal degradation or Michael addition polymerization of the chalcone. The Fix:
-
Temperature Control: Lower the temperature and use Ultrasound (sonication). This allows the reaction to proceed at 30–50°C, preventing thermal polymerization [4].
-
Inhibitor: Ensure the reaction is performed under an inert atmosphere (
) if the substrate is oxidation-sensitive.
Advanced Workflow: The "Rescue" Protocol
If your standard reflux has failed, execute this "Rescue" workflow to salvage the experiment.
Figure 2: Decision tree for rescuing stalled isoxazole syntheses.
References
-
Venkatesan, P., & Sumathi, S. (2010). Synthesis and biological activity of some new isoxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Technical Support Center.
-
Chawla, C., et al. (2013). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles.[1] Journal of Chemical and Pharmaceutical Research.
-
Tiwari, et al. (2011).[2] Improved synthesis of isoxazolines using aqueous acetic acid under ultrasound irradiation. Ultrasonics Sonochemistry.
-
Organic Chemistry Portal. (2023). Synthesis of Isoxazoles: Recent Literature and Mechanisms.
-
Thieme Connect. (2009). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles. Synthesis.
-
Bhat, A., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.[3][4] Current Microwave Chemistry.
Sources
Technical Support Center: Addressing Solubility Issues of Isoxazole Compounds in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with isoxazole-containing compounds in biological assays. Isoxazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] However, their therapeutic potential can be masked by low aqueous solubility, leading to unreliable assay results and hindering development.[5][6] This document offers a structured approach to understanding, diagnosing, and overcoming these solubility hurdles.
Section 1: Understanding the Root of the Problem (FAQs)
This section addresses fundamental questions about why isoxazole compounds often present solubility challenges.
Q1: Why are many of my isoxazole derivatives poorly soluble in aqueous assay buffers?
A: While the core isoxazole ring itself is polar, the overall solubility of a derivative is dictated by the physicochemical properties of the entire molecule.[7] In drug discovery, isoxazole scaffolds are often decorated with lipophilic (hydrophobic) substituents to enhance interaction with biological targets, which in turn significantly decreases aqueous solubility.[2][8] This is a common characteristic of modern drug candidates, with over 40% of marketed products being hydrophobic.[8] Many of these complex isoxazole derivatives fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making their formulation for biological assays a critical challenge.[5]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why is it critical for my experiments?
A: Understanding this distinction is crucial for interpreting your assay results correctly.
-
Thermodynamic Solubility is the true, equilibrium concentration of a compound in a solvent at which a saturated solution is in contact with its most stable solid form.[9][10] It is a thermodynamically stable value that is typically measured over a longer incubation period (e.g., 24 hours) using the shake-flask method.[11]
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[10][11] This method is rapid and suited for high-throughput screening (HTS).[11][12] However, it often creates a supersaturated, metastable solution, meaning the measured solubility can be significantly higher than the true thermodynamic solubility.[9][13]
The key takeaway is that a compound might appear soluble in a rapid kinetic assay but can precipitate over the longer incubation times typical of cell-based assays, leading to inconsistent results.[13] Therefore, thermodynamic solubility data is considered more reliable for guiding lead optimization.[13]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Concentration at which a compound precipitates from a supersaturated solution.[10] | Maximum dissolved concentration at equilibrium with the most stable solid form.[9] |
| Method | DMSO stock addition to buffer, rapid measurement (e.g., nephelometry, UV).[11] | Excess solid equilibrated in buffer (e.g., shake-flask), measured over hours/days.[11] |
| State | Often reflects the solubility of an amorphous, metastable precipitate.[13] | Reflects the solubility of the most stable crystalline form.[9][13] |
| Typical Value | Generally higher than thermodynamic solubility.[13] | Represents the true equilibrium value. |
| Use Case | Early-stage drug discovery, HTS.[11][12] | Lead optimization, pre-formulation studies.[11] |
Q3: My compound dissolves perfectly in 100% DMSO, but it immediately turns cloudy or precipitates when I add it to my cell culture media. What is happening?
A: This is a classic sign of a compound "crashing out" of solution and is the most common solubility issue faced in assays.[14][15] The reason is straightforward: while your compound is soluble in the organic solvent (DMSO), it is not soluble in the final aqueous environment of your assay buffer or media.[16] DMSO molecules interact with water, rendering them unavailable to keep your compound dissolved.[16] The final DMSO concentration in your well is often too low (typically kept below 0.5% to avoid cell toxicity) to maintain the solubility of a hydrophobic compound.[14][17]
Section 2: First-Line Troubleshooting and Optimization
This section provides actionable steps to take when you first encounter solubility problems.
Q1: I'm having trouble dissolving my isoxazole compound, even in 100% DMSO. What can I do?
A: Before moving to more complex solutions, try these initial steps:
-
Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it absorbs water from the air. This absorbed water can significantly reduce its ability to dissolve highly lipophilic compounds. Always use a fresh bottle or a properly stored anhydrous grade of DMSO.
-
Apply Gentle Energy: Aiding the dissolution process with gentle energy can be effective. Try gentle vortexing or using an ultrasound bath (sonication) for a few minutes.[14]
-
Gentle Warming: Warming the solution slightly (e.g., to 37°C) can increase the solubility of many compounds. However, use this method with caution and ensure your compound is thermally stable to avoid degradation.
Q2: My compound crashes out upon dilution into aqueous media. How can I prevent this?
A: This requires optimizing your dilution protocol and the final assay composition.
-
Check Final DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO for your specific cell line or assay system. While a general rule is to stay below 0.5%, some cell lines can tolerate up to 1%, while more sensitive primary cells may require <0.1%.[14][17] Perform a DMSO dose-response curve to determine the no-observed-adverse-effect level (NOAEL) for your system.[14]
-
Modify Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. This "shock" can cause immediate precipitation. Instead, perform a stepwise (serial) dilution or add the DMSO stock dropwise while gently mixing the buffer.[14][17]
-
Incorporate a Co-solvent or Surfactant: If DMSO alone is insufficient, the addition of a pharmaceutically acceptable co-solvent or non-ionic surfactant can dramatically improve solubility.[17]
-
Tween® 80 or Tween® 20: Often used at low concentrations (e.g., 0.01% - 0.1%) to help maintain compound solubility.
-
PEG 400 (Polyethylene Glycol 400): A common co-solvent used to improve the solubility of nonpolar drugs.[17]
-
Formulation Example: For difficult compounds, a combination such as 10% DMSO / 10% Tween 80 / 80% water can be effective.[14]
-
Q3: How do I create a logical workflow for troubleshooting these precipitation issues?
A: A systematic approach is key. The following workflow diagram can guide your decision-making process from initial observation to advanced solutions.
Caption: A workflow for troubleshooting compound precipitation in assays.
Section 3: Protocol for Kinetic Solubility Assessment
To proactively address issues, it is best practice to determine the kinetic solubility of your key isoxazole compounds early. This protocol provides a general method.
Objective: To determine the concentration at which an isoxazole compound precipitates when diluted from a DMSO stock into a standard aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
Test Isoxazole Compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for visual/instrumental reading)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity/light scattering (nephelometry) or UV-Vis absorbance
Workflow Diagram:
Sources
- 1. nbinno.com [nbinno.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. raytor.com [raytor.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
Comparative analysis of isoxazole synthesis methods (Huisgen vs. Claisen)
This guide provides a comparative technical analysis of the two dominant methodologies for isoxazole synthesis: the Huisgen [3+2] Cycloaddition and the Claisen-Type Condensation .
Huisgen [3+2] Cycloaddition vs. Claisen-Type Condensation
Executive Summary
In the structural optimization of immunomodulators and antimicrobials, the isoxazole ring serves as a critical bioisostere for amide bonds and aromatic rings. Two primary synthetic pathways dominate the field:
-
Claisen-Type Condensation: The classical cyclocondensation of hydroxylamine with 1,3-dicarbonyls. It is the industry standard for scale-up due to low cost, but suffers from regioselectivity issues with unsymmetrical substrates.
-
Huisgen [3+2] Cycloaddition: The reaction of nitrile oxides with alkynes (or alkenes).[1] Historically plagued by safety concerns (explosive dipoles), modern in situ generation protocols and metal catalysis (Cu/Ru) have transformed this into a precision tool for fragment-based drug discovery (FBDD).
The Verdict: Use Claisen for multi-kilogram synthesis of symmetrical cores. Use Huisgen for late-stage diversification and high-fidelity regiocontrol in lead optimization.
Mechanistic Deep Dive
The Pathways
Understanding the mechanism is the first step in troubleshooting yield failures.
-
Claisen-Type Condensation: A stepwise nucleophilic attack followed by dehydration. The regiochemistry is determined by the relative electrophilicity of the carbonyl centers (hard/soft acid-base theory) and the pH of the medium.
-
Huisgen Cycloaddition: A concerted pericyclic process.[2] The regiochemistry is governed by Frontier Molecular Orbital (FMO) interactions—specifically the energy gap between the Nitrile Oxide HOMO and the Alkyne LUMO.
Figure 1: Mechanistic comparison showing the stepwise nature of Condensation vs. the concerted nature of Huisgen Cycloaddition.
Critical Performance Analysis
Regioselectivity: The Primary Differentiator
This is where the choice of method defines the success of your synthesis.
| Feature | Claisen-Type Condensation | Huisgen [3+2] Cycloaddition |
| Mechanism | Nucleophilic Attack (Stepwise) | Pericyclic [3+2] (Concerted) |
| Regiocontrol | Poor to Moderate. Controlled by steric/electronic difference of carbonyls. Often yields 3,5- and 5,3- mixtures. | High. 3,5-disubstituted is favored sterically. Cu(I) catalysis forces 3,5-selectivity; Ru(II) can access 3,4-isomers. |
| Substrate Scope | Limited to stable 1,3-dicarbonyls. Sensitive to strong bases used in precursor synthesis. | Broad. Tolerates amines, alcohols, and heterocycles on the alkyne partner. |
| Atom Economy | Good. Loss of H₂O (18 g/mol ). | Excellent. 100% atom economy in the cycloaddition step (excluding dipole generation waste). |
| Throughput | High (One-pot, reflux). Ideal for scale-up. | Moderate. Requires careful handling of reactive dipoles. |
"From the Bench" Insights
-
The Claisen Trap: If your 1,3-diketone has similar steric bulk at both ends (e.g., Methyl vs. Ethyl), you will get an inseparable mixture of regioisomers.
-
The Huisgen Advantage: By generating the nitrile oxide in situ (see Protocol A), you avoid handling explosive isolated dipoles. The reaction is strictly bimolecular, meaning you can drive it to completion by using an excess of the cheaper reagent (usually the alkyne).
Validated Experimental Protocols
Protocol A: Regioselective Huisgen Synthesis (3,5-Disubstituted)
Target: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ Nitrile Oxide generation.
Principle: Chloramine-T or NCS oxidizes the aldoxime to a hydroximoyl chloride, which eliminates HCl upon base treatment to form the reactive nitrile oxide dipole.
-
Reagents:
-
Benzaldehyde oxime (1.0 equiv)
-
4-Ethynyltoluene (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: DMF or DCM/Water biphasic system.
-
-
Procedure:
-
Dissolve benzaldehyde oxime in DMF (0.5 M) at 0°C.
-
Add NCS portion-wise over 15 mins (Exothermic: maintain <10°C). Stir for 1 hour to form hydroximoyl chloride.
-
Add the alkyne (4-ethynyltoluene).
-
Add Et₃N dropwise over 30 mins. Critical: Slow addition keeps the steady-state concentration of nitrile oxide low, preventing dimerization to furoxan side-products.
-
Allow to warm to RT and stir for 4–6 hours.
-
Workup: Pour into ice water. Extract with EtOAc. Wash with 1N HCl (remove amine) and brine.
-
-
Checkpoint: Appearance of a precipitate in water often indicates clean product formation.
Protocol B: Claisen-Type Condensation (Scale-Up Route)
Target: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone.
Principle: Acid-catalyzed condensation promotes dehydration of the intermediate 5-hydroxyisoxazoline.
-
Reagents:
-
Procedure:
-
Dissolve NH₂OH·HCl and NaOAc in water.[3]
-
Add Acetylacetone dissolved in Ethanol.
-
Reflux at 80°C for 2–3 hours.
-
Workup: Remove Ethanol under reduced pressure. The product (if liquid) may separate as an oil; if solid, it precipitates.
-
Note: For unsymmetrical diketones, pH adjustment is critical. Basic conditions favor attack at the most electrophilic carbonyl; acidic conditions can shift the equilibrium.
-
Workflow Decision Tree
Use this logic flow to select the correct method for your specific molecule.
Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition.[10] Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[10][12] (Foundational reference for Cu-catalysis concepts). Link
-
Organic Chemistry Portal. (2024). Synthesis of Isoxazoles: Recent Literature and Protocols. (Comprehensive database of recent catalyst systems). Link
-
Navarro-Vázquez, A., et al. (2023). Regioselectivity in the Synthesis of Isoxazoles by 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry. (Modern mechanistic analysis). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Isoxazole Synthesis: Conventional Heating vs. Ultrasound Irradiation
Introduction: The Significance of Isoxazoles and Their Synthesis
The isoxazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a focal point for extensive research. The synthesis of this five-membered heterocycle, most commonly via 1,3-dipolar cycloaddition, is a cornerstone reaction in many synthetic endeavors.[1][2] The activation method chosen for this synthesis is not merely a practical detail; it fundamentally dictates reaction efficiency, yield, purity, and environmental impact.
This guide provides an in-depth, data-supported comparison between two primary energy input methodologies: traditional conventional heating and the increasingly adopted ultrasound irradiation (sonochemistry). Our objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate technique for their specific synthetic goals, balancing classical reliability with modern efficiency and sustainability.
Part 1: Understanding the Energy Sources
Conventional Heating: The Established Workhorse
Conventional heating, typically through an oil bath or heating mantle, relies on the transfer of thermal energy via conduction and convection. The process involves heating the exterior of the reaction vessel, which then slowly and unevenly transfers heat to the bulk reaction mixture. This method increases the overall kinetic energy of the molecules, allowing them to overcome the activation energy barrier of the reaction.
Causality in Practice: While universally accessible and understood, this method has inherent limitations. The reliance on thermal conductivity can lead to long reaction times and require high temperatures to achieve a sufficient reaction rate. This sustained exposure to high heat can often promote the formation of unwanted byproducts and decomposition of sensitive reagents, complicating purification and reducing overall yield.
Ultrasound Irradiation: The Power of Acoustic Cavitation
Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to drive chemical reactions.[3][4] The underlying principle is not direct interaction of the sound waves with molecules, but a physical phenomenon known as acoustic cavitation .[5][6]
-
Formation & Growth: The sound waves passing through a liquid create alternating cycles of low and high pressure (rarefaction and compression). During the low-pressure cycle, the liquid can be torn apart, forming microscopic bubbles.
-
Violent Collapse: These bubbles oscillate and grow over several cycles until they reach an unstable size and violently implode during a high-pressure cycle.
-
Localized Hot Spots: The collapse of these bubbles is an extraordinarily energetic event, generating transient, localized "hot spots" with temperatures reaching ~5000 K and pressures exceeding 1000 atm.[7]
It is this extreme environment, created and dissipated in microseconds within the bulk solution (which remains near ambient temperature), that provides the energy for chemical reactions. This process offers both physical and chemical advantages:
-
Physical Effects: The intense shockwaves and microjets generated by bubble collapse create powerful micro-mixing, disrupt solid surfaces in heterogeneous reactions, and enhance mass transport, dramatically increasing reaction rates.[3][5]
-
Chemical Effects: The high temperatures within the collapsing bubble can generate radical species, opening up alternative reaction pathways.[3]
This mechanism of localized, intense energy input contrasts sharply with the slow, bulk heating of conventional methods, often leading to remarkably different outcomes.
Part 2: The Core Reaction - 1,3-Dipolar Cycloaddition
The most prevalent route for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][2][8] The nitrile oxide is often generated in situ from an aldoxime or a primary nitroalkane to avoid its dimerization.
Caption: General mechanism for isoxazole synthesis via [3+2] cycloaddition.
Part 3: Experimental Protocols - A Head-to-Head Comparison
To provide a tangible comparison, we will detail the protocols for a green, vitamin B1-catalyzed, one-pot, three-component synthesis of a 3-methyl-4-aryl-methyleneisoxazol-5(4H)-one derivative in water.[9][10] This reaction is an excellent model as it has been successfully demonstrated using both heating methods.
Workflow Comparison
Caption: Side-by-side comparison of experimental workflows.
Protocol 1: Conventional Heating Method
-
Rationale: This protocol follows a standard reflux procedure to provide sufficient thermal energy for the multi-component condensation and cyclization. Water is used as a green solvent, but its high boiling point necessitates a significant energy input over a prolonged period.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).
-
Add 20 mL of deionized water to the flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Maintain the reaction at reflux for approximately 3-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol to yield the pure isoxazolone derivative.
-
Protocol 2: Ultrasound-Assisted Method[10]
-
Rationale: This protocol leverages the high-energy microenvironment created by acoustic cavitation to drive the reaction at a much lower bulk temperature. The ultrasonic waves provide the activation energy locally, drastically reducing the reaction time and overall energy consumption. A standard ultrasonic cleaning bath is sufficient, making the technique highly accessible.
-
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol).
-
Add 10 mL of deionized water and swirl to mix.
-
Place the flask into an ultrasonic bath (e.g., 40 kHz, 300 W), ensuring the water level in the bath is consistent with the level of the reaction mixture for efficient energy transfer.
-
Irradiate the mixture at a controlled bulk temperature of 20°C for 30-35 minutes.[10] Monitor progress via TLC.
-
Upon completion, the product will have precipitated. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[10]
-
Part 4: Performance Analysis - The Data
The most compelling argument for adopting a new technology lies in its performance. The data below, synthesized from multiple studies, clearly illustrates the advantages of ultrasound irradiation.
Quantitative Data Comparison
| Parameter | Conventional Heating | Ultrasound Irradiation | Advantage | Source(s) |
| Reaction Time | 3 - 8 hours | 15 - 60 minutes | ~8-10x Faster | [9][10][11] |
| Product Yield | 66 - 88% | 82 - 96% | Higher Yield | [9][10][12] |
| Reaction Temp. | 70 - 100 °C (Reflux) | 20 - 50 °C (Bulk Temp.) | Milder Conditions | [9][10] |
| Energy Input | High (Sustained Heating) | Low (Short Duration) | More Efficient | [6][13] |
| Byproducts | More prevalent | Minimized | Higher Purity | [9] |
| Solvent | Organic or Aqueous | Often enables use of green solvents (e.g., water) | Greener Process | [9][14] |
Qualitative Discussion & Logic
Caption: Logical flow comparing the impact of heating mechanisms on outcomes.
-
Superior Efficiency (Time and Yield): The primary advantage of ultrasound is the dramatic acceleration of reaction rates.[9][15] For the synthesis of isoxazoles, reaction times can be reduced from several hours to mere minutes.[10][11][16] This is a direct consequence of the intense, localized energy provided by cavitation, which promotes faster molecular collisions and overcomes activation barriers more effectively than bulk heating. This efficiency often translates to higher isolated yields, as the shorter reaction times at lower bulk temperatures minimize the degradation of reactants and products, leading to cleaner reaction profiles.[9][12]
-
Alignment with Green Chemistry: Sonochemistry is a powerful tool for sustainable synthesis.[6][17] By operating at or near room temperature and for significantly shorter durations, the overall energy consumption is drastically reduced compared to maintaining a reaction at reflux for hours.[18][19] Furthermore, the enhanced mixing and mass transfer effects of ultrasound often permit the use of environmentally benign solvents like water or ethanol, avoiding the need for toxic, high-boiling point organic solvents.[9][14]
-
Operational Simplicity and Scalability: An ultrasonic cleaning bath is a common and relatively inexpensive piece of laboratory equipment, making this technology highly accessible.[3] The setup is often simpler than a traditional reflux apparatus. While lab-scale syntheses are easily performed in a bath, scalability can be achieved using high-power ultrasonic probe systems, making the technology viable for process development.
Conclusion and Expert Recommendation
While conventional heating remains a foundational and reliable technique in synthetic chemistry, the evidence overwhelmingly supports ultrasound irradiation as a superior alternative for the synthesis of isoxazoles. The benefits—including drastically reduced reaction times, increased yields, higher purity, milder conditions, and significant energy savings—are compelling.[9][15][18][20]
For researchers and drug development professionals aiming to optimize synthetic routes, improve laboratory throughput, and adhere to the principles of green chemistry, ultrasound-assisted synthesis is not just a novelty but a strategic advantage. It represents a more efficient, economical, and environmentally responsible approach to constructing this vital heterocyclic scaffold. The initial investment in understanding and implementing sonochemical protocols is minor compared to the substantial long-term gains in productivity and sustainability. It is highly recommended to consider ultrasound irradiation as the primary method for new isoxazole synthesis campaigns.
References
-
Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]
-
Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26, 443. [Link]
-
Yadav, G. C. (2017). Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 10(11), 101-105. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Yurasov, K. A., et al. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. [Link]
-
Moustakali, I., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 3335. [Link]
-
Applications of Ultrasound in Organic Synthesis. Scribd. [Link]
-
Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3895. [Link]
-
El-hady, O. A. (2019). Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. SciSpace. [Link]
-
SONOCHEMISTRY AND ITS APPLICATIONS. RJPN. [Link]
-
Lin, C. H., et al. (2015). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 20(10), 18568-18581. [Link]
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Saha, A., & Ranu, B. C. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. RSC Advances, 11(63), 39933-39955. [Link]
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Khadijah, M., & Hozzein, H. (2016). Ultrasound Synthesis of Five-Membered Heterocycles. Journal of Chemistry. [Link]
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Banerjee, B. (2021). Recent developments on ultrasound-assisted organic synthesis in aqueous medium. ResearchGate. [Link]
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Sonochemistry.pptx. SlideShare. [Link]
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Borah, P., & Borah, R. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(22), 14207-14227. [Link]
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Banerjee, B. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(9), 100128. [Link]
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Yadav, P., et al. (2024). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Scientific Study and Research. [Link]
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Cella, R., & de Souza, R. O. M. A. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega, 6(26), 16787-16796. [Link]
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Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024(8), 202412330. [Link]
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Comparison of Conventional Heating and USI for Isoxazole Synthesis: Reaction Time and Yield for Various Substituents. ResearchGate. [Link]
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van den Donker, M. C. F., et al. (2021). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering, 6(12), 2247-2270. [Link]
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Singh, D., & Singh, D. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9), 39-48. [Link]
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Talha, K., et al. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect, 7(45), e202203534. [Link]
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Jasiński, M., et al. (2017). Synthesis of selected azoles derivatives using the cross-combination of microwave and ultrasound factors. Proceedings, 1(4), 18. [Link]
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dos Santos, F. B., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Scientific Reports, 11(1), 19356. [Link]
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Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 706-714. [Link]
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Strategic Cross-Validation of Isoxazole Regioisomers: A Multi-Modal Characterization Guide
Executive Summary & Problem Statement
In medicinal chemistry, the isoxazole ring is a privileged pharmacophore, serving as a bioisostere for amide bonds and carboxylic acids in drugs like valdecoxib , leflunomide , and sulfamethoxazole . However, the synthesis of isoxazoles—particularly via the 1,3-dipolar cycloaddition ("click chemistry") of nitrile oxides and alkynes—frequently suffers from regiochemical ambiguity.
While Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for triazoles, the isoxazole equivalent often yields mixtures of 3,5-disubstituted and 3,4-disubstituted isomers. Relying on a single analytical method (e.g., LC-MS) is a critical failure point in early-stage discovery, as these regioisomers are isobaric and often co-elute.
This guide details a self-validating, orthogonal protocol combining High-Field NMR and HRMS/MS to definitively characterize isoxazole regioisomers without the immediate need for time-consuming X-ray crystallography.
Comparative Analysis of Analytical Modalities
To ensure data integrity (ALCOA+ principles), we must understand the limitations of each standalone technique.
Table 1: Analytical Performance Matrix for Isoxazole Characterization[1]
| Feature | High-Field NMR (600 MHz) | HRMS (Q-TOF/Orbitrap) | Single Crystal XRD |
| Primary Utility | Definitive Regio-assignment | Elemental Formula & Purity | Absolute Configuration |
| Regio-Specificity | High (Distinct Chemical Shifts) | Low (Identical Mass) | Ultimate (3D Structure) |
| Throughput | Medium (10-30 min/sample) | High (<2 min/sample) | Low (Days/Weeks) |
| Sample Req. | >1 mg (Non-destructive) | <1 µg (Destructive) | High quality crystal req. |
| Blind Spot | Overlapping signals in complex mixtures | Isobaric interference; similar fragmentation | Amorphous solids |
The Core Directive: NMR-MS Cross-Validation Protocol
This protocol operates on a "Trust but Verify" logic. We utilize the distinct electronic environments of the isoxazole ring protons (
Phase A: The "Golden Rule" of Proton NMR
The most reliable marker for distinguishing regioisomers is the chemical shift (
-
3,5-Disubstituted Isoxazoles: The proton resides at C4 . Flanked by two carbons, it is relatively shielded.[1]
-
Diagnostic Signal: Singlet,
6.0 – 6.9 ppm .
-
-
3,4-Disubstituted Isoxazoles: The proton resides at C5 . It is adjacent to the ring oxygen, causing significant deshielding.
-
Diagnostic Signal: Singlet,
8.0 – 9.0 ppm .
-
Expert Insight: If your spectrum shows a singlet at 7.2-7.5 ppm, do not assume it is an aromatic phenyl proton. Check your HSQC.[2] If it correlates to a carbon at ~100-105 ppm, it is likely the C4-H of a 3,5-isoxazole. If it correlates to a carbon at ~145-155 ppm, it is the C5-H of a 3,4-isoxazole.
Phase B: Mass Spectrometry "Tie-Breaker"
While parent masses are identical, MS/MS fragmentation often differs due to the stability of the daughter ions.
-
Mechanism: The primary fragmentation pathway involves the cleavage of the N-O bond (the weakest link).
-
Observation: 3,5-isomers typically eject a nitrile fragment (R-CN) more readily than 3,4-isomers due to the stability of the resulting acyl radical or cation.
Visualized Workflow & Logic
The following diagrams illustrate the decision-making process and the mechanistic logic behind the analysis.
Diagram 1: The Analytical Decision Tree
Caption: Logical workflow for distinguishing isoxazole regioisomers using chemical shift diagnostics.
Diagram 2: Mechanistic Validation (HMBC vs. MS)
Caption: Left: HMBC correlations establish connectivity. Right: MS/MS fragmentation confirms ring lability.
Detailed Experimental Protocol
Step 1: Sample Preparation & Preliminary Screen
-
Dissolve 0.1 mg of crude product in MeOH:H2O (50:50).
-
Run UPLC-MS (C18 column, Gradient 5-95% ACN).
-
Checkpoint: Verify purity >90%. If multiple peaks with the same mass appear, you likely have a regioisomer mixture. Isolate peaks via Prep-HPLC before NMR.
Step 2: Critical NMR Experiments
-
Solvent Selection: Use DMSO-d6 if possible. It prevents exchange of labile protons and often separates overlapping aromatic signals better than CDCl3.
-
Pulse Sequence:
-
1H (Proton): 16 scans minimum. Focus on the 6.0–9.0 ppm region.
-
HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling optimization to 8 Hz. This is crucial to see the correlation between the ring proton (C4-H or C5-H) and the quaternary carbons of the substituents.
-
Step 3: Data Interpretation (The "Self-Validating" Loop)
-
Hypothesis: Based on synthesis (e.g., CuAAC), you expect the 3,5-isomer.
-
Observation: You see a singlet at 6.5 ppm.
-
Validation: Check the HMBC.[1] Does the 6.5 ppm proton correlate to both substituent attachment carbons?
-
Yes: Confirmed 3,5-isomer.
-
No (or correlates to Oxygen): Re-evaluate.
-
-
Cross-Check: Run MS/MS. If the molecule is a 3,5-diaryl isoxazole, look for the specific loss of the benzonitrile fragment (M - 103 Da).
References
-
Regioselective Synthesis and NMR Analysis
- Title: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
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-
URL:[Link]
- Relevance: Establishes the C4-H chemical shift range (6.0-6.9 ppm) for 3,5-disubstituted systems.
-
Mechanistic Mass Spectrometry
-
Regioisomer Differentiation Strategy
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URL:[Link]
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-
Solid State Confirmation
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-
URL:[Link]
- Relevance: Advanced cross-validation using solid-state NMR when solution methods are ambiguous.
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A Comparative Guide to the Structure-Activity Relationships of 4-Phenyl-1,2-Oxazole Derivatives
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide or peptide bonds make it a privileged scaffold in drug design.[3] Among its many variations, the 4-phenyl-1,2-oxazole core represents a particularly fruitful starting point for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various 4-phenyl-1,2-oxazole derivatives. We will dissect how subtle molecular modifications influence biological activity against key protein targets, supported by experimental data and protocols. Our analysis aims to explain the causality behind experimental design and provide a trustworthy, authoritative resource for researchers engaged in drug discovery.
The 4-Phenyl-1,2-Oxazole Scaffold: A Privileged Core
The foundational structure consists of a phenyl group attached to the C4 position of a 1,2-oxazole ring. The versatility of this scaffold arises from the three primary points for chemical modification: the phenyl ring (Ring A), and the C3 (R1) and C5 (R2) positions of the oxazole ring. Each site offers a vector for tuning the molecule's steric, electronic, and lipophilic properties to achieve desired potency and selectivity.
Caption: Core 4-phenyl-1,2-oxazole scaffold with key modification points.
Comparative SAR Analysis Across Key Biological Targets
The therapeutic potential of 4-phenyl-1,2-oxazole derivatives is broad. Below, we compare the SAR of distinct chemical series against their respective biological targets.
Anticancer Activity: Targeting Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid synthesis and is often overexpressed in cancer cells, making it a compelling oncology target. A series of 4-phenoxy-phenyl isoxazoles has been explored as novel ACC inhibitors.[6]
Core Structure: 4-(Phenoxy-phenyl)-1,2-oxazole
Key Findings & SAR Insights:
-
R1 Substituent (Alkoxy Chain): The length of the alkoxy chain at the R1 position on the phenoxy ring significantly impacts inhibitory activity. While short-chain groups (methoxy, ethoxy) resulted in weaker inhibition, increasing the chain length to a propoxy group (compound 6e ) enhanced activity. This suggests the presence of a hydrophobic pocket in the enzyme's binding site that can accommodate a longer alkyl chain.[6]
-
R2 Substituent (Amide/Urea Group): Modifications at the R2 position revealed a preference for bulky aromatic groups.
-
Analogues with an aromatic amide substituent, such as the phenylacetamide group in compound 6l , showed the strongest ACC inhibition among this sub-series.[6]
-
Ureido-substituted derivatives were generally less potent than their amide counterparts, though the benzylurea in compound 6q was the most effective within its class.[6]
-
Replacing the amide with a carbamate (6m ) nearly abolished inhibitory activity, highlighting the importance of the amide bond for interacting with the target protein, likely through hydrogen bonding.[6]
-
Data Summary: ACC Inhibitory Activity
| Compound | R1 Substituent | R2 Substituent | hACC1 Inhibition at 0.1 µM (%) | IC50 (A549 cells, µM) | IC50 (HepG2 cells, µM) | IC50 (MDA-MB-231 cells, µM) |
| 6a | Methoxy | H | 18.55 | >10 | >10 | >10 |
| 6e | Propoxy | H | 31.12 | 2.45 | 3.81 | 1.88 |
| 6g | Methoxy | Cyanoacetyl | 51.37 | 0.89 | 1.02 | 0.65 |
| 6l | Methoxy | Phenylacetamide | 37.86 | 0.22 | 0.26 | 0.21 |
| 6q | Methoxy | Benzylurea | 28.27 | 1.54 | 2.01 | 1.13 |
| Data synthesized from reference[6]. |
The potent cytotoxicity of compound 6l against multiple cancer cell lines (A549, HepG2, and MDA-MB-231) correlates well with its ACC inhibitory effect, reinforcing the therapeutic hypothesis.[6]
Anti-inflammatory Activity: Targeting Phosphodiesterase 4 (PDE4)
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like asthma and COPD. A series of pyrazole derivatives featuring a 4-phenyl-2-oxazole moiety has demonstrated potent PDE4 inhibition.[7]
Core Structure: Pyrazole-hydrazide-4-phenyl-2-oxazole
Key Findings & SAR Insights:
-
Essential Pharmacophore: The 3,5-dimethylpyrazole residue was found to be essential for bioactivity. Molecular docking studies suggest this group forms a crucial π-π stacking interaction within the PDE4B catalytic domain.[7]
-
Hydrazide Linker: The hydrazide scaffold is critical for forming integral hydrogen bonds with the protein, anchoring the inhibitor in the active site.[7]
-
R1 Substituent (Benzene Ring): The substitution pattern on the 4-phenyl ring also modulates activity, although the specific effects of different substituents were not fully detailed in the initial study. Compound 4c , the most potent derivative with an IC50 of 1.6 µM, was unsubstituted on this ring, suggesting that bulky groups may not be well-tolerated in this region of the binding pocket.[7]
Data Summary: PDE4B Inhibitory Activity
| Compound | R1 Substituent (on Phenyl Ring) | PDE4B IC50 (µM) |
| 4a | 2-Cl | 4.3 ± 0.7 |
| 4b | 4-Cl | 2.5 ± 0.5 |
| 4c | H | 1.6 ± 0.4 |
| 4d | 4-CH3 | 3.8 ± 0.6 |
| Data synthesized from reference[7]. |
The success of compound 4c in animal models of asthma and sepsis validates the potential of this chemical series.[7]
Allosteric Modulation: RORγt Inverse Agonists
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases. Trisubstituted isoxazoles have been identified as potent allosteric inverse agonists of RORγt.[8]
Core Structure: 3-(Disubstituted phenyl)-4-(benzoic acid)-5-substituted-isoxazole
Key Findings & SAR Insights:
-
C-3 Position: A 2,6-disubstituted phenyl ring at the C-3 position was determined to be optimal for potency.[8]
-
C-4 Position: A benzoic acid moiety at the C-4 position is a key pharmacophoric feature. Further SAR studies showed that an ortho-fluoro substituent on this benzoic acid ring (compound 9 ) is well-tolerated and can slightly shift the conformation of the C-3 phenyl ring.[8]
-
Linker at C-4: The thermal stabilization effect, a measure of binding affinity, was highest for the most potent compounds, indicating strong engagement with the RORγt ligand-binding domain.[8]
Data Summary: RORγt Inverse Agonist Activity
| Compound | C-4 Linker/Substituent | TR-FRET IC50 (nM) | Thermal Shift ΔTm (°C) |
| 2 | Benzoic acid | 110 ± 10 | 3.0 |
| 3 | Ether-linked benzoic acid | 30 ± 10 | 4.9 |
| 6 | (Structure not fully shown) | 40 ± 10 | 6.4 |
| 9 | ortho-Fluoro benzoic acid | 120 ± 20 | 3.4 |
| Data synthesized from reference[8]. |
Co-crystal structures confirmed the binding mode and demonstrated that these isoxazole derivatives bind to an allosteric site, providing a structural basis for their inverse agonist activity.[8]
Caption: Conceptual SAR summary for 4-phenyl-1,2-oxazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of any SAR study hinges on robust and reproducible experimental methods. The protocols described below are self-validating systems that include necessary controls to ensure data integrity.
Protocol 1: In Vitro ACC Inhibitory Assay
This protocol is designed to quantify the inhibitory effect of test compounds on human Acetyl-CoA Carboxylase 1 (hACC1).
Causality: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA, the product of the ACC-catalyzed reaction. A reduction in radioactivity in the presence of a test compound indicates enzyme inhibition.
Methodology:
-
Enzyme Preparation: Recombinant hACC1 is pre-incubated at 37°C for 30 minutes in assay buffer (50 mM HEPES, pH 7.5, 2 mM DTT, 5 mM MgCl₂, 5 mM sodium citrate) to allow for polymerization and activation.
-
Reaction Mixture: Prepare a reaction mixture containing 0.25 mM Acetyl-CoA, 2 mM ATP, and the test compound at various concentrations (e.g., from 10 pM to 100 µM). Use DMSO as a vehicle control. CP-640186 should be used as a positive control inhibitor.[6]
-
Initiation: Start the reaction by adding the activated hACC1 enzyme and 8 mM [¹⁴C]HCO₃⁻ to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Termination: Stop the reaction by adding 25 µL of 1 M HCl. This also removes unreacted [¹⁴C]HCO₃⁻.
-
Quantification: Transfer the reaction mixture to a scintillation vial, evaporate to dryness, and resuspend in scintillation fluid. Measure the amount of [¹⁴C]-malonyl-CoA formed using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cellular Cytotoxicity
This is a standard colorimetric assay to assess the effect of compounds on cancer cell proliferation and viability.[6][9]
Causality: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A typical in vitro screening cascade for SAR studies.
Conclusion
The 4-phenyl-1,2-oxazole scaffold is a remarkably versatile platform for drug discovery. The comparative analysis presented here demonstrates that targeted modifications to different positions on this core structure can profoundly influence biological activity against a range of important therapeutic targets. For ACC inhibitors, bulky amide groups at C5 and longer alkoxy chains on the phenoxy ring enhance potency.[6] For PDE4 inhibitors, an unsubstituted phenyl ring and a key pyrazole moiety are critical.[7] Finally, for RORγt inverse agonists, a C4-benzoic acid and a disubstituted C3-phenyl ring are essential for high-affinity allosteric binding.[8]
These distinct SAR trends underscore the importance of rational design guided by robust biochemical and cell-based data. The experimental protocols provided offer a framework for generating reliable data to fuel the iterative process of lead optimization. Future exploration of this scaffold will undoubtedly uncover novel derivatives with enhanced therapeutic potential.
References
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Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of chalcone derivatives of oxazole-pyrimidines as anticancer agents. ResearchGate. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
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Structure activity relationship of synthesized compounds. ResearchGate. [Link]
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Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]
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Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. [Link]
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Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain. ACS Publications. [Link]
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Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]
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Structure-activity relationship for the oxadiazole class of antibiotics. PubMed. [Link]
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Synthesis and Biological Evaluation of 2-Substituted-Aryl - 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines. JScholar Publishers. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
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An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Center for Biotechnology Information. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]
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Metal-free vs. metal-catalyzed synthesis of isoxazoles: a comparative study
Executive Summary: The Isoxazole Challenge
The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD).
Historically, the construction of this ring system relied on the condensation of 1,3-dicarbonyls with hydroxylamine or the thermal 1,3-dipolar cycloaddition of nitrile oxides. However, modern drug development demands higher regiocontrol and functional group tolerance. This guide compares the two dominant modern paradigms: Metal-Catalyzed (Cu/Ru) and Metal-Free (Hypervalent Iodine/Organocatalysis) approaches.
Key Takeaway: While Copper(I) catalysis offers superior reliability for 3,5-disubstituted isomers, metal-free oxidative protocols have matured to offer a competitive, eco-friendly alternative, particularly when trace metal contamination is a critical quality attribute (CQA).
Mechanistic Divergence
To select the correct protocol, one must understand the underlying mechanistic drivers.
Metal-Catalyzed: The Coordination Advantage
Transition metals, particularly Copper(I), do not merely accelerate the reaction; they alter the transition state. The Cu(I)-catalyzed reaction (CuAAC-like) typically involves the formation of a copper acetylide species (in terminal alkynes) or coordination to the nitrile oxide, lowering the activation energy and strictly enforcing 3,5-regioselectivity .
-
Copper (Cu): Enforces 3,5-substitution via a metallacycle intermediate.
-
Ruthenium (Ru): Unique ability to access the complementary 3,4-substitution pattern (Fokin's method), a feat difficult to achieve via thermal or metal-free oxidative routes.
Metal-Free: The Oxidative Dipole Strategy
Modern metal-free methods largely rely on the in situ generation of nitrile oxides from aldoximes using oxidants (Hypervalent Iodine, Chloramine-T) or dehydration agents (NCS/DBU). The reaction proceeds via a concerted [3+2] cycloaddition. Regioselectivity here is governed by sterics and electronics (HOMO-LUMO interactions), which usually favors the 3,5-isomer but is less absolute than metal-templated routes.
Pathway Visualization
Figure 1: Mechanistic bifurcation between metal-templated and oxidative metal-free synthesis of isoxazoles.
Comparative Performance Analysis
The following data aggregates performance metrics from recent high-impact studies (e.g., RSC Adv. 2021, Molecules 2016).
| Feature | Metal-Catalyzed (CuI/Ascorbate) | Metal-Free (Hypervalent Iodine/PIFA) | Critical Notes |
| Regioselectivity | Excellent (>98:2) | Good (Typically 90:10 to 95:5) | Cu is required for strict regiocontrol in sterically unbiased substrates. |
| Yield | 65% – 95% | 70% – 92% | Metal-free yields drop if the dipole dimerizes (furoxan formation). |
| Reaction Time | 6 – 12 Hours | 10 min – 2 Hours | Hypervalent iodine oxidations are kinetically rapid. |
| Substrate Scope | Terminal Alkynes (Best) | Terminal & Internal Alkynes | Cu-catalysis often struggles with internal alkynes; Metal-free handles them better. |
| Green Metrics | High Atom Economy, but Metal Waste | Low Atom Economy (Stoichiometric Oxidant) | Metal-free generates iodobenzene waste which must be removed. |
| Purification | Metal Scavenging Required | Standard Silica Chromatography | Trace Cu (<5 ppm) is hard to remove for pharma compliance. |
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure you are monitoring the critical steps.
Protocol A: Metal-Catalyzed (CuAAC Type)
Best for: Late-stage functionalization where regioselectivity is paramount.
Reagents:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
KHCO₃ (1.0 equiv) - To generate nitrile oxide in situ via chlorination (if starting from oxime + NCS) or direct base-mediated path.
-
Solvent: t-BuOH/Water (1:1)
Workflow:
-
Preparation: Dissolve aldoxime and alkyne in t-BuOH/Water.
-
Catalyst Activation: Add CuSO₄ and Sodium Ascorbate. The solution should turn bright yellow/orange (active Cu(I)).
-
Dipole Generation: Slowly add KHCO₃ (or Chloramine-T if using that route) to generate the nitrile oxide slowly. This prevents dimerization.
-
Reaction: Stir at RT for 8 hours.
-
Workup: Dilute with EtOAc. Wash with 5% NH₄OH (to complex and remove Cu).
-
Checkpoint: The aqueous layer should turn blue (Cu-amine complex), indicating successful metal removal.
-
Protocol B: Metal-Free (Hypervalent Iodine Mediated)
Best for: Rapid synthesis, internal alkynes, and avoiding metal impurities.
Reagents:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
PIFA (Phenyliodine bis(trifluoroacetate)) (1.2 equiv) or DIB (Diacetoxyiodobenzene).
-
Solvent: MeOH or CH₂Cl₂ (Dry).
Workflow:
-
Setup: Dissolve aldoxime in dry MeOH under N₂ atmosphere.
-
Oxidant Addition: Add PIFA portion-wise at 0°C.
-
Mechanism Check: PIFA oxidizes the oxime to the nitrile oxide instantaneously.[1]
-
-
Cycloaddition: Add the alkyne immediately after PIFA addition.
-
Reaction: Warm to RT. Reaction is often complete in <30 mins.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Checkpoint: You must remove the iodobenzene byproduct. It elutes early on silica gel (non-polar). Ensure your product fraction is separated from this UV-active byproduct.
-
Strategic Recommendation
When to choose Metal-Catalyzed (Cu):
-
You require absolute 3,5-regioselectivity .
-
You are synthesizing a terminal isoxazole.
-
The substrate contains acid-sensitive groups (Cu conditions are generally pH neutral/mildly basic).
When to choose Metal-Free (Iodine/DBU):
-
You are working on a GMP intermediate and want to avoid heavy metal testing/scavenging.
-
You need to synthesize a 3,4,5-trisubstituted isoxazole (using an internal alkyne).
-
Speed is a priority (HTS library generation).
References
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021.[2] [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011.[3] [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 2016.[4][5][6] [Link]
-
Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 2013. [Link]
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 2005. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [lmi.bwh.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Handling and Disposal of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
[1]
Executive Summary
Immediate Action Required: Treat 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole as a high-hazard alkylating agent .[1]
Unlike standard organic intermediates, the chloromethyl moiety (
This guide outlines the mandatory protocols for the safe neutralization, packaging, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Chemical Profile & Hazard Identification
To safely handle this compound, one must understand the why behind the safety protocols. The hazard stems directly from its molecular structure.
| Feature | Chemical Logic | Safety Implication |
| Functional Group | Chloromethyl ( | Primary Hazard. Acts as a potent electrophile capable of alkylating DNA bases (e.g., guanine), leading to potential carcinogenesis.[1][2] |
| Core Structure | Isoxazole Ring | Adds aromatic stability, making the compound persistent in the environment if not properly incinerated.[1] |
| Substituent | Increases lipophilicity, facilitating absorption through skin and cell membranes.[1] | |
| Waste Class | Halogenated Organic | Requires high-temperature incineration (>1100°C) to prevent dioxin formation. |
Critical Hazard Warning:
Pre-Disposal Treatment: Chemical Quenching
Standard "binning" is insufficient for alkylating agents. As a Senior Scientist, I mandate a Chemical Quenching Step for any pure substance or concentrated solutions (>10 mg/mL) prior to disposal. This converts the reactive electrophile into a non-toxic thioether.
The Thiosulfate Quenching Protocol
Principle: Sodium thiosulfate (
Materials Required:
Step-by-Step Methodology:
-
Preparation: Dissolve the isoxazole waste in a minimal amount of acetone or ethyl acetate if it is solid.
-
Quenching Solution: Prepare a 10% w/v Sodium Thiosulfate solution in water. You need a 20-fold molar excess of thiosulfate relative to the isoxazole.
-
Reaction: Slowly add the isoxazole solution to the stirring thiosulfate solution.
-
Note: The mixture may become biphasic. Vigorous stirring is essential to ensure phase transfer and reaction.
-
-
Time: Stir at room temperature for 24 hours .
-
Verification: Check pH. If acidic (due to potential hydrolysis releasing HCl), neutralize with dilute Sodium Bicarbonate (
) until pH 7-8.[1] -
Final Disposal: The resulting mixture is now a chemically deactivated Halogenated Solvent Waste .
Waste Segregation & Packaging Logic
If quenching is not feasible (e.g., trace amounts on glassware or dilute washings), strict segregation logic applies.[1]
Decision Logic for Disposal
The following diagram illustrates the decision matrix for handling this specific compound.
Figure 1: Decision matrix for the safe disposal of chloromethyl isoxazole derivatives, prioritizing chemical deactivation.
Packaging Specifications
-
Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).
-
Segregation:
-
Labeling:
Regulatory Compliance & Spill Management[1]
EPA/RCRA Classification
Under the US EPA Resource Conservation and Recovery Act (RCRA), this waste does not have a specific "P" or "U" list code unless it is a discarded commercial chemical product.[1] However, it falls under:
-
Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.
-
Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it adopts F001/F002 codes.[1][6]
-
Generator Responsibility: You must characterize the waste. Due to the organochlorine nature, it is unsuitable for drain disposal or standard landfill.[1]
Emergency Spill Protocol
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The compound is a potential lachrymator (tear gas effect).
-
PPE: Don double nitrile gloves, lab coat, and a half-mask respirator with organic vapor cartridges if powder is airborne.[1]
-
Containment: Do NOT wipe with paper towels (increases surface area for volatilization). Cover with a spill pillow or vermiculite.
-
Decontamination: Treat the spill area with the Thiosulfate Quenching Solution (described in Section 3) and let sit for 15 minutes before final cleanup.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Reference for Thiosulfate quenching protocols for alkyl halides). [Link]
-
PubChem. (2023). Compound Summary: Isoxazole Derivatives and Alkylating Hazards. National Library of Medicine. [Link]
Technical Guide: Safe Handling & PPE for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
[1][2]
Executive Safety Analysis
Compound: 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole Functional Class: Heterocyclic Alkyl Halide / Electrophilic Alkylating Agent[1]
As researchers, we must look beyond the generic Safety Data Sheet (SDS). While the isoxazole core provides a scaffold often seen in COX-2 inhibitors (e.g., Valdecoxib intermediates), the critical safety feature of this molecule is the 3-chloromethyl moiety .[1]
The Mechanism of Danger: This functional group acts as a potent electrophile. In physiological conditions, it can undergo SN2 substitution reactions with nucleophilic residues on biological macromolecules (DNA bases, protein cysteine/lysine residues). This "alkylating" potential classifies it as a likely mutagen and severe skin/eye irritant , potentially acting as a lachrymator.
Operational Directive: Treat this compound as a high-potency alkylating agent . Standard "blue nitrile" lab gloves are insufficient for solution-phase handling due to rapid permeation of halogenated solvents often used with this intermediate.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling this compound.
Hand Protection: The Dual-Barrier System
Single-layer disposable nitrile gloves provide inadequate protection against alkyl chlorides in organic solvents (e.g., DCM, THF).[1]
| Layer | Material Specification | Rationale |
| Inner (Primary) | Laminate Film (e.g., Silver Shield™ / 4H®) | Impermeability. Laminates offer >480 min breakthrough time against alkyl halides and carrier solvents.[1] |
| Outer (Secondary) | Nitrile (5-8 mil) | Dexterity & Sacrificial Layer. Protects the inner laminate glove from physical tears and provides grip.[1] |
| Technique | Taping | Tape the cuff of the outer glove to the lab coat sleeve to prevent wrist exposure. |
Respiratory & Body Protection[2][3]
| Component | Specification | Operational Context |
| Primary Engineering Control | Chemical Fume Hood | Mandatory. All open handling (weighing, transfer) must occur here.[1] Face velocity: 80–100 fpm. |
| Respiratory (Backup) | P100 + OV Cartridge | Only required if working outside a hood (e.g., spill cleanup). N95 is insufficient for organic vapors. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are prohibited. Vapors can be lachrymators; liquid splash is corrosive. |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats absorb liquids. Use a chemical-resistant apron for scale-up (>5g).[1] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state hazards.
Operational Protocols
Weighing and Transfer (Solid State)[1][2]
-
The Hazard: Static charge can cause the fine powder to "jump," creating invisible surface contamination.
-
Protocol:
-
Anti-Static Gun: Use an anti-static gun on the spatula and weighing boat inside the fume hood.
-
Damp Paper Towel: Place a solvent-dampened (Ethanol) paper towel beneath the balance to trap any stray particles.
-
Transfer: Dissolve the solid immediately in the transport vessel before moving it across the lab. Never transport dry powder in open vessels.
-
Reaction Monitoring & Sampling[2]
-
The Hazard: Syringes are the most common source of self-injection or splash.
-
Protocol:
-
Use Luer-lock syringes only. Slip-tip needles can detach under pressure (e.g., if the needle clogs with precipitate).
-
Keep the sash at the lowest possible working height.
-
Assume the outside of the septum is contaminated; wipe with a quenching agent (see below) after withdrawal.
-
Decontamination & Quenching
Do not simply wash glassware with water. The alkyl chloride is hydrophobic and reactive.
-
Quench Solution: 10% Ethanolamine in Ethanol (or dilute Ammonium Hydroxide).
-
Mechanism: The amine reacts with the chloromethyl group, converting the electrophilic alkyl halide into a benign amino-derivative.
-
Procedure: Rinse all contaminated glassware/spatulas with the quench solution before removing them from the hood. Let sit for 30 minutes, then wash normally.
Visualization: Safe Handling Workflow
Figure 2: Step-by-step workflow from preparation to disposal.[1]
Emergency Response & Disposal
Spill Management
-
Evacuate the immediate area if the spill is outside the hood (>10 mL).
-
Don PPE: Tyvek suit, double gloves (Laminate/Nitrile), and full-face respirator (P100/OV) if vapors are present.
-
Absorb: Use vermiculite or a generic spill pad.
-
Neutralize: Apply the Quench Solution (Ethanolamine/EtOH) to the spill site after bulk removal.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Explicitly label as "Contains Alkyl Halide – Toxic/Corrosive."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 3-(Chloromethyl)isoxazole (Analogous Hazard Data).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
